An In-depth Technical Guide to Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate
This guide provides a comprehensive overview of the physicochemical properties of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The foll...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the physicochemical properties of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail the compound's structural and chemical characteristics, supported by established analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Compound Identification
Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is a substituted piperazine derivative. The piperazine ring is a common scaffold in pharmacologically active molecules due to its ability to form multiple hydrogen bonds and influence the acid-base and lipophilic properties of a compound.[1] The incorporation of a furan moiety and a tert-butoxycarbonyl (Boc) protecting group suggests its utility as a versatile building block in the synthesis of more complex molecules.[2][3]
The structural representation and key identifiers of this compound are crucial for its unambiguous identification and are summarized below.
Diagram: Chemical Structure of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate
Caption: 2D structure of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is presented in the following table. These parameters are fundamental in assessing the compound's behavior in various chemical and biological systems.
Experimental Protocols for Physicochemical Characterization
The following sections outline standard methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are based on established laboratory practices.
Determination of Melting Point
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
A small, dry sample of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is finely powdered.
The sample is packed into a capillary tube to a height of 2-3 mm.
The capillary tube is placed in a calibrated melting point apparatus.
The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the molecular structure of a compound, confirming the presence of functional groups and the connectivity of atoms.
Methodology:
A 5-10 mg sample of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
The solution is transferred to a 5 mm NMR tube.
¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure. For comparison, the spectral data of related piperazine compounds can be consulted.[2][7]
Diagram: NMR Workflow
Caption: Standard workflow for NMR analysis.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can offer further structural insights.
Methodology:
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
The solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
The mass-to-charge ratio (m/z) of the molecular ion is determined.
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Determination of Solubility
Rationale: Solubility in aqueous and organic solvents is a critical parameter for drug development, influencing bioavailability and formulation.
Methodology (Shake-Flask Method):
An excess amount of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol).
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
The suspension is filtered to remove undissolved solid.
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Synthesis and Reactivity
Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is typically synthesized through multi-step organic reactions. The Boc-protected piperazine moiety is a common starting material, and the furan group can be introduced via various coupling reactions.[1] The Boc protecting group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized. This reactivity makes the compound a valuable intermediate in the synthesis of diverse chemical libraries for drug screening.
Diagram: Synthetic Utility
Caption: Synthetic pathway from the title compound.
Safety and Handling
Conclusion
Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a framework for its identification, characterization, and handling. The experimental protocols described herein offer a basis for researchers to generate the empirical data necessary for their specific applications. As with any research compound, a thorough understanding of its properties is paramount for its effective and safe utilization.
References
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In Silico Modeling of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract This technical guide provides a comprehensive framework for the in silico modeling of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate, a novel compound with potential therapeutic applications. In the absence o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate, a novel compound with potential therapeutic applications. In the absence of extensive experimental data for this specific molecule, this document outlines a robust, hypothesis-driven computational workflow. By leveraging the known biological activities of structurally related furan and piperazine derivatives, we propose a systematic approach to investigate its physicochemical properties, potential biological targets, and pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for molecular docking, molecular dynamics simulations, ADMET prediction, and pharmacophore modeling to accelerate the preclinical assessment of this and similar novel chemical entities.
Introduction: The Rationale for In Silico Investigation
The confluence of furan and piperazine moieties in a single molecular scaffold presents a compelling case for therapeutic potential. Furan-containing compounds are known for a wide spectrum of biological activities, including anticancer and anti-inflammatory effects, while the piperazine ring is a common feature in many FDA-approved drugs, contributing to favorable pharmacokinetic properties.[1][2] Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate, hereafter referred to as "our compound of interest," is a largely uncharacterized molecule. In silico modeling offers a rapid and cost-effective avenue to generate initial hypotheses about its bioactivity and drug-likeness, thereby guiding subsequent experimental validation.[1]
This guide is structured to provide a logical progression from fundamental molecular characterization to complex biological interaction studies, all within a computational framework. We will explore potential therapeutic avenues by identifying plausible protein targets and then apply a suite of in silico tools to predict the interaction of our compound with these targets.
Foundational Analysis: Physicochemical and Structural Characterization
Prior to any advanced modeling, a thorough understanding of the fundamental properties of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is essential.
Molecular Properties
The initial step involves gathering basic molecular information.
To obtain a realistic three-dimensional conformation of the molecule, a geometry optimization is performed using Density Functional Theory (DFT). This quantum mechanical approach provides a more accurate representation of the molecule's electronic structure and geometry compared to classical force fields.
Input Preparation:
Draw the 2D structure of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate in a molecular editor like GaussView.
Perform an initial 3D cleanup.
Calculation Setup in Gaussian:
Job Type: Opt+Freq (Optimization and Frequency calculation).
Method: DFT, using the B3LYP functional.
Basis Set: 6-31G(d,p) is a suitable choice for initial optimization.
Charge: 0
Multiplicity: 1 (Singlet)
Execution and Analysis:
Submit the calculation.
Upon completion, verify that the optimization converged and that there are no imaginary frequencies, confirming the structure is at a true energy minimum.[5]
Target Identification: A Hypothesis-Driven Approach
Given the novelty of our compound, we must infer potential biological targets from the known activities of its constituent scaffolds.
Piperazine Derivatives: This class of compounds is well-represented in anticancer drug discovery, with some derivatives acting as inhibitors of cell cycle progression and angiogenesis.[1][6][7][8]
Furan Derivatives: Compounds containing a furan ring have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[9][10][11]
Piperazine-based Neurokinin-1 (NK1) Receptor Antagonists: Several piperazine-containing molecules have shown high affinity for the NK1 receptor, a target for antiemetic and antidepressant drugs.[12][13][14][15]
Based on this evidence, we propose two primary therapeutic hypotheses for in silico investigation:
Anticancer Activity: Targeting key proteins in cancer cell proliferation.
Neurological Activity: Targeting enzymes and receptors in the central nervous system, specifically Acetylcholinesterase (AChE) and the Neurokinin-1 (NK1) receptor.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[16] We will use AutoDock Vina, a widely used open-source docking program, for this purpose.[17]
Receptor Preparation:
Download the 3D structure of the target protein (e.g., human AChE, PDB ID: 4EY7 or human NK1 receptor, PDB ID: 2KS9) from the Protein Data Bank.
Remove water molecules and any co-crystallized ligands.
Add polar hydrogens and assign charges using AutoDock Tools.
Define the binding site by creating a grid box encompassing the active site residues.
Ligand Preparation:
Use the DFT-optimized structure of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate.
Assign rotatable bonds using AutoDock Tools.
Docking Execution:
Run AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.[18]
Analysis of Results:
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[19] We will use GROMACS, a versatile and high-performance MD package.[20][21][22][23]
System Preparation:
Use the best-ranked docked pose from the molecular docking study as the starting structure.
Place the complex in a simulation box of appropriate size and shape.
Solvate the system with a suitable water model (e.g., TIP3P).
Add counter-ions to neutralize the system.
Energy Minimization:
Perform a steepest descent energy minimization to remove any steric clashes.
Equilibration:
Perform a two-phase equilibration:
NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.
NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
Production MD:
Run the production simulation for a sufficient duration (e.g., 100 ns) to observe the system's behavior.
Trajectory Analysis:
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions over time to assess the stability of the protein-ligand complex.
ADMET Prediction: Evaluating Drug-Likeness
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug candidates.[24] We will utilize the SwissADME web server for a comprehensive in silico ADMET profile.[25][26]
Input:
Submit the SMILES string of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate to the SwissADME web server.[27]
Analysis of Output:
Physicochemical Properties: Evaluate parameters like molecular weight, logP, and topological polar surface area (TPSA).
Lipophilicity: Assess the predicted lipophilicity (iLogP, WLOGP, etc.).
Water Solubility: Predict the aqueous solubility.
Pharmacokinetics:
Gastrointestinal (GI) absorption.
Blood-Brain Barrier (BBB) permeation.
P-glycoprotein substrate prediction.
Cytochrome P450 (CYP) inhibition prediction for major isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
Drug-likeness: Evaluate compliance with rules such as Lipinski's, Ghose's, and Veber's.
Medicinal Chemistry Friendliness: Assess for any potential problematic fragments.
Predicted ADMET Properties (Hypothetical Data)
Parameter
Predicted Value
Interpretation
Gastrointestinal Absorption
High
Good oral bioavailability is likely.
BBB Permeant
Yes
Potential for CNS activity.
CYP2D6 Inhibitor
No
Lower risk of drug-drug interactions.
Lipinski Violations
0
Good drug-likeness profile.
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling identifies the essential spatial arrangement of chemical features responsible for a molecule's biological activity.[28] This can be used for virtual screening to find other molecules with similar activity. We will use the PharmaGist web server for this purpose.[29][30][31]
Input:
If a set of known active compounds with similar scaffolds is available, they can be used as input. In the absence of such data for our specific compound, a pharmacophore can be derived from the docked pose of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate within the active site of a target protein.
Pharmacophore Generation:
PharmaGist will identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings and their spatial relationships.[29]
Model Validation and Use:
The generated pharmacophore model can be used to screen large compound libraries to identify novel hits with potentially similar biological activity.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the initial characterization of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate. By employing a hypothesis-driven approach to target identification and a suite of robust computational tools, we can generate valuable preliminary data on the potential bioactivity, binding modes, and pharmacokinetic profile of this novel compound. The insights gained from these computational studies are intended to provide a strong foundation for guiding subsequent experimental validation, including chemical synthesis, in vitro biological assays, and ultimately, preclinical development. This integrated in silico approach represents a powerful strategy for accelerating the drug discovery process for new chemical entities.
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Schneidman-Duhovny, D., Dror, O., Inbar, Y., Nussinov, R., & Wolfson, H. J. (2008). PharmaGist: a webserver for ligand-based pharmacophore detection. Nucleic Acids Research, 36(Web Server issue), W223–W228. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
Schneidman-Duhovny, D., Dror, O., Inbar, Y., Nussinov, R., & Wolfson, H. J. (2008). PharmaGist: a webserver for ligand-based pharmacophore detection. Nucleic Acids Research, 36(Web Server issue), W223–W228. [Link]
MacLeod, A. M., et al. (2000). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 43(18), 3419-3430. [Link]
Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(24), 7113–7219. [Link]
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Keglevich, P., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(1), 241. [Link]
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Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
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Zhang, Y., et al. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645-1655. [Link]
Di Fabio, R., et al. (2013). Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist clinical candidate. Bioorganic & Medicinal Chemistry, 21(21), 6464-6475. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Substituted Furan-Piperazines for Researchers, Scientists, and Drug Development Professionals
The furan-piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its unique combination of a heteroaromatic f...
Author: BenchChem Technical Support Team. Date: February 2026
The furan-piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its unique combination of a heteroaromatic furan ring and a versatile piperazine moiety imparts favorable physicochemical properties, including improved solubility and the ability to form crucial interactions with biological targets. This guide provides a comprehensive overview of the core synthetic strategies for preparing 2-substituted furan-piperazines, delving into the mechanistic rationale behind these methods and offering detailed experimental protocols for their practical implementation.
Strategic Approaches to the Furan-Piperazine Core
The construction of the 2-substituted furan-piperazine core primarily revolves around the formation of the C-N bond between the furan ring at the 2-position and one of the nitrogen atoms of the piperazine ring. Several robust and versatile synthetic methodologies have been developed to achieve this transformation, each with its own set of advantages and considerations. This guide will focus on three principal strategies:
Reductive Amination: A classical yet highly effective method involving the reaction of a 2-furaldehyde or a related ketone with a piperazine derivative in the presence of a reducing agent.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A powerful and widely used transition-metal-catalyzed reaction that couples a 2-halofuran with a piperazine.
Copper-Catalyzed Cross-Coupling (Ullmann Condensation): A traditional and cost-effective method for C-N bond formation, particularly useful for certain substrates.
Amide Bond Formation: A straightforward approach involving the coupling of a 2-furoic acid derivative with a piperazine.
The choice of synthetic strategy is often dictated by the availability of starting materials, the desired substitution pattern on both the furan and piperazine rings, and the tolerance of other functional groups within the molecule.
Reductive Amination: A Direct and Versatile Approach
Reductive amination is a cornerstone of amine synthesis, offering a direct route to the furan-piperazine linkage from readily available carbonyl compounds. The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of a 2-furaldehyde or a 2-furyl ketone with a piperazine, followed by in-situ reduction to the corresponding amine.
Mechanistic Rationale
The driving force for this reaction is the formation of a stable C-N bond. The initial condensation is typically acid-catalyzed to facilitate the dehydration step. The subsequent reduction of the iminium ion is achieved using a variety of reducing agents, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and tolerance of a wide range of functional groups.
Caption: Reductive amination of 2-furaldehyde with piperazine.
Field-Proven Insights
The success of a reductive amination reaction hinges on several factors. The choice of reducing agent is critical; while sodium borohydride can be used, it may also reduce the starting aldehyde. STAB is generally preferred for its selectivity for the iminium ion. The reaction is often performed as a one-pot procedure, which is highly efficient in terms of time and resources. For less reactive carbonyls or amines, a two-step process involving the pre-formation and isolation of the imine or enamine followed by reduction can be advantageous.[1]
Detailed Experimental Protocol: Synthesis of 1-(Furan-2-ylmethyl)piperazine
This protocol provides a step-by-step methodology for the synthesis of a simple 2-substituted furan-piperazine via reductive amination.
Materials:
2-Furaldehyde
Piperazine
Sodium triacetoxyborohydride (STAB)
Dichloromethane (DCM), anhydrous
Acetic acid (glacial)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Round-bottom flask
Magnetic stirrer
Argon or nitrogen supply
Procedure:
To a stirred solution of piperazine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere, add glacial acetic acid (1.1 equivalents).
Add 2-furaldehyde (1.0 equivalent) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the iminium ion.
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.
Slowly add the STAB suspension to the reaction mixture. The addition may be exothermic.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(furan-2-ylmethyl)piperazine.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and it is a powerful tool for the construction of the furan-piperazine linkage.[2][3] This reaction involves the palladium-catalyzed coupling of a 2-halofuran (typically 2-bromofuran or 2-iodofuran) with a piperazine derivative in the presence of a suitable phosphine ligand and a base.
Mechanistic Causality
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halofuran, forming a Pd(II) complex.
Amine Coordination and Deprotonation: The piperazine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido intermediate.
Reductive Elimination: The desired 2-(piperazin-1-yl)furan is formed via reductive elimination from the palladium center, regenerating the Pd(0) catalyst for the next cycle.
The choice of ligand is crucial for the efficiency of the reaction, as it modulates the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent side reactions.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Field-Proven Insights
For the Buchwald-Hartwig amination of 2-halofurans, the reactivity of the halide follows the order I > Br > Cl. 2-Iodofurans are generally more reactive but can be less stable. 2-Bromofurans offer a good balance of reactivity and stability. The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly used.[4] The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.
Detailed Experimental Protocol: Synthesis of tert-Butyl 4-(Furan-2-yl)piperazine-1-carboxylate
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-bromofuran with N-Boc-piperazine.
To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
Add 2-bromofuran (1.0 equivalent) and N-Boc-piperazine (1.2 equivalents).
Add anhydrous toluene to the reaction mixture.
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-(furan-2-yl)piperazine-1-carboxylate.
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst to couple an aryl halide with an amine.[5] While often requiring higher temperatures than palladium-catalyzed methods, it remains a valuable and cost-effective alternative, especially for large-scale syntheses.
Mechanistic Considerations
The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction typically involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination. The use of ligands, such as 1,10-phenanthroline, can significantly improve the efficiency of the reaction by stabilizing the copper intermediates.[5]
Field-Proven Insights
Aryl iodides are generally more reactive than aryl bromides in Ullmann-type reactions.[5] The reaction often requires a stoichiometric or near-stoichiometric amount of copper, although modern protocols have been developed that use catalytic amounts of copper in the presence of a suitable ligand. High-boiling polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly used.
Detailed Experimental Protocol: Synthesis of 1-(Furan-2-yl)piperazine via Ullmann Condensation
This protocol provides a general procedure for the copper-catalyzed coupling of 2-iodofuran with piperazine.
Materials:
2-Iodofuran
Piperazine
Copper(I) iodide (CuI)
1,10-Phenanthroline
Potassium carbonate (K₂CO₃)
Dimethylformamide (DMF), anhydrous
Round-bottom flask
Magnetic stirrer
Argon or nitrogen supply
Procedure:
To a round-bottom flask under an inert atmosphere, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equivalents).
Add 2-iodofuran (1.0 equivalent) and piperazine (1.5 equivalents).
Add anhydrous DMF to the flask.
Heat the reaction mixture to 120-140 °C with stirring for 24-48 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the aqueous mixture with ethyl acetate three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 1-(furan-2-yl)piperazine.
Amide Bond Formation: A Direct Acylation Approach
A straightforward and often high-yielding method for the synthesis of 2-acylfuran-piperazines involves the formation of an amide bond between a 2-furoic acid derivative and a piperazine. This can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride.
Mechanistic Rationale
The reaction of an acyl chloride with an amine is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of the piperazine, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases a chloride ion.
Caption: Amide bond formation between 2-furoyl chloride and piperazine.
Field-Proven Insights
The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. The use of an excess of the piperazine can also serve this purpose. The reaction is usually fast and can be performed at room temperature or with gentle heating.
Detailed Experimental Protocol: Synthesis of (Furan-2-yl)(piperazin-1-yl)methanone
This protocol describes the synthesis of a 2-acylfuran-piperazine from 2-furoyl chloride.
Materials:
2-Furoyl chloride
Piperazine
Triethylamine
Dichloromethane (DCM), anhydrous
Round-bottom flask
Magnetic stirrer
Ice bath
Procedure:
Dissolve piperazine (2.2 equivalents) in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.
Slowly add a solution of 2-furoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred piperazine solution.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by TLC.
Upon completion, wash the reaction mixture with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure (furan-2-yl)(piperazin-1-yl)methanone.
Data Presentation: A Comparative Overview of Synthetic Methodologies
To aid in the selection of the most appropriate synthetic route, the following table provides a comparative summary of the key features of the discussed methodologies.
High yields, straightforward procedure, readily available starting materials.
Limited to the formation of an acyl linkage.
Conclusion
The synthesis of 2-substituted furan-piperazines is a well-established field with a variety of robust and versatile methodologies at the disposal of the synthetic chemist. Reductive amination offers a direct and efficient route, while palladium- and copper-catalyzed cross-coupling reactions provide powerful tools for the formation of the key C-N bond with broad substrate scope. Amide bond formation presents a simple and high-yielding alternative for the synthesis of 2-acylfuran-piperazines. The choice of the optimal synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to confidently navigate the synthesis of this important class of compounds.
References
Benchchem. (2025).
Benchchem. (2025).
Zaragoza, F. (2011). Reductive Aminations in the Synthesis of Piperazines. In Piperazine Derivatives: Synthesis and Applications in Medicinal Chemistry (pp. 1-26). Wiley-VCH.
Heravi, M. M., Zadsirjan, V., & Malmir, M. (2018). Buchwald–Hartwig reaction: An overview. Journal of Organometallic Chemistry, 868, 49-105.
Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Surry, D. S., & Buchwald, S. L. (2008).
Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051-12052.
Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N bond formation. Chemical Reviews, 108(8), 3054-3131.
Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann reaction: a powerful C-C coupling protocol. Synlett, 2003(15), 2428-2439.
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
Fors, B. P., & Buchwald, S. L. (2009). A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 131(36), 12898-12899.
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
1H and 13C NMR characterization of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate
An Application Note and Protocol for the Structural Characterization of Tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate by ¹H and ¹³C NMR Spectroscopy Abstract This document provides a comprehensive guide for the struc...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Structural Characterization of Tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate by ¹H and ¹³C NMR Spectroscopy
Abstract
This document provides a comprehensive guide for the structural characterization of tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Piperazine and furan moieties are privileged scaffolds in medicinal chemistry, making unambiguous structural verification of their derivatives essential for drug discovery and development pipelines.[1] This guide details the necessary protocols for sample preparation, data acquisition, and in-depth spectral interpretation. It is designed for researchers, chemists, and quality control scientists who require a reliable method for confirming the identity and purity of this key synthetic intermediate.
Introduction and Molecular Structure
Tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate is a heterocyclic compound incorporating a Boc-protected piperazine ring linked to a furan group. The Boc (tert-butoxycarbonyl) group is a common protecting group in organic synthesis, while the furan-piperazine core is explored for various pharmacological activities.[1][2] Given the compound's asymmetry and combination of aromatic and aliphatic systems, NMR spectroscopy serves as an indispensable tool for its structural elucidation.[3]
The structural integrity is confirmed by assigning every proton and carbon signal in the NMR spectra to its corresponding atom in the molecule. The numbering convention used for the assignments in this document is presented below.
Caption: Molecular structure and numbering of tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for sample preparation and NMR data acquisition.
Sample Preparation
The quality of the NMR spectrum is directly dependent on proper sample preparation. The primary goals are to achieve a homogeneous solution and minimize interfering signals.
Step 1: Compound Weighing: Accurately weigh 10-15 mg of tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate directly into a clean, dry vial.
Step 2: Solvent Selection & Addition: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is typically the first choice for its ability to dissolve a wide range of organic compounds. If the compound exhibits poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.
Scientist's Note: The choice of solvent is critical. CDCl₃ is less viscous and its residual solvent peak (δ ≈ 7.26 ppm) is less likely to overlap with key signals compared to DMSO-d₆ (δ ≈ 2.50 ppm). However, the NH proton of the piperazine ring is more likely to be observed as a distinct, exchangeable peak in DMSO-d₆.
Step 3: Internal Standard (Optional but Recommended): Add a minimal amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.[4][5]
Step 4: Solubilization: Gently vortex or sonicate the vial for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution is required.
Step 5: Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure the liquid height is at least 4 cm to be within the detection region of the NMR probe.
Step 6: Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Data Acquisition Workflow
The following are generalized acquisition parameters for a standard 400 or 500 MHz NMR spectrometer.[6] Optimization may be required based on the specific instrument and sample concentration.
Caption: Standard workflow for NMR characterization.
Number of Scans (NS): 1024 (or more for dilute samples)
Relaxation Delay (D1): 2.0 seconds
Acquisition Time (AQ): ~1.5 seconds
Spectral Width (SW): 240 ppm (centered at ~100 ppm)
Spectral Data Analysis and Interpretation
The analysis involves correlating each observed signal's chemical shift, integration (for ¹H), and multiplicity (for ¹H) to a specific nucleus within the molecule.
Predicted ¹H NMR Spectral Data
The following table summarizes the expected signals in the ¹H NMR spectrum recorded in CDCl₃.
Atom(s)
Predicted δ (ppm)
Multiplicity
Integration
Assignment Rationale
H-5'
7.35 - 7.45
dd
1H
Most downfield furan proton, coupled to H-4' and H-3'. Deshielded by the adjacent oxygen.[7]
H-3'
6.30 - 6.40
dd
1H
Furan proton coupled to H-5' and H-4'.
H-4'
6.20 - 6.30
dd
1H
Furan proton coupled to H-3' and H-5'. Shielded relative to other furan protons.[7]
H-3
4.20 - 4.40
m
1H
Methine proton at the chiral center, deshielded by the adjacent furan ring and piperazine nitrogen.
H-2ax, H-6ax
3.80 - 4.10
m
2H
Axial protons on the piperazine ring adjacent to N1 (Boc group), deshielded by the carbamate.
H-2eq, H-6eq
3.00 - 3.30
m
2H
Equatorial protons on the piperazine ring adjacent to N1.
H-5ax, H-5eq
2.70 - 2.95
m
2H
Protons on C5 adjacent to the secondary amine (N4).
NH (N4)
1.80 - 2.50
br s
1H
Broad singlet for the secondary amine proton; chemical shift and broadness can vary with concentration and solvent.
Boc-CH₃
1.40 - 1.50
s
9H
A strong, sharp singlet characteristic of the nine equivalent protons of the tert-butyl group.[8]
Scientist's Note on Piperazine Signals: The piperazine ring exists in a chair conformation. Due to the bulky Boc group and the furan substituent, ring-flipping may be slow on the NMR timescale. This, combined with the chiral center at C3, renders the methylene protons at C2, C5, and C6 diastereotopic. This means that even protons on the same carbon (e.g., H-2axial and H-2equatorial) are chemically non-equivalent and will appear as separate, complex multiplets, often overlapping.[9]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.
Atom(s)
Predicted δ (ppm)
Assignment Rationale
C=O (Boc)
154.0 - 155.0
Carbonyl carbon of the carbamate group, typically found in this downfield region.
C-2'
151.0 - 153.0
Quaternary furan carbon directly attached to the piperazine ring. Deshielded by the adjacent oxygen.
C-5'
142.0 - 143.0
Furan methine carbon adjacent to oxygen.
C-3'
110.0 - 111.0
Furan methine carbon.
C-4'
107.0 - 108.0
Furan methine carbon, typically the most shielded of the furan carbons.
Cq (Boc)
79.5 - 80.5
Quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom.[8]
C-3
52.0 - 54.0
Chiral methine carbon of the piperazine ring.
C-2, C-6
43.0 - 46.0
Piperazine methylene carbons adjacent to the Boc-protected nitrogen (N1). The signals may be distinct due to asymmetry.
C-5
45.0 - 48.0
Piperazine methylene carbon adjacent to the secondary amine (N4).
CH₃ (Boc)
28.0 - 29.0
The three equivalent methyl carbons of the tert-butyl group, appearing as a strong signal.[8]
Advanced Confirmation (2D NMR)
For absolute and unambiguous assignment, especially of the complex piperazine signals, 2D NMR experiments are highly recommended.
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming which protons are adjacent (e.g., linking H-3 to protons on C-2).
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to, confirming the assignments of C-3/H-3, C-5'/H-5', etc.[6]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting fragments, for instance, by showing a correlation from the Boc protons to the C=O and quaternary Boc carbons, or from H-3 to the furan carbons (C-2' and C-3').[6][10]
Conclusion
The structural characterization of tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate is reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is defined by characteristic signals for the furan ring protons (δ 6.2-7.5 ppm), a strong singlet for the Boc group (δ ~1.45 ppm), and a series of complex multiplets for the diastereotopic piperazine protons. The ¹³C NMR spectrum confirms the presence of all 13 unique carbons, including the distinct carbamate carbonyl (δ ~154 ppm) and the quaternary and methyl carbons of the Boc group. Together, these spectral data provide a unique fingerprint that confirms the molecular structure with high confidence.
References
PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
Yılmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 461-469. [Link]
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Patel, K., et al. (2018). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. ResearchGate. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-429.
JEOL Ltd. How to read NMR spectra from the basics. JEOL Website. [Link]
Mohan, S. K., et al. (2015). tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. Molbank, 2015(2), M855. [Link]
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
Navajo, A. S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 816–828. [Link]
Google Patents. Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
Abraham, R. J., & Mobli, M. (2007). H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-874. [Link]
University of Puget Sound. NMR Chemical Shifts of Trace Impurities. [Link]
Supporting Information for "Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes". American Chemical Society. [Link]
Springer Nature Experiments. NMR Protocols and Methods. [Link]
University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. [Link]
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]
Technical Support Center: Navigating the Purification of Furan-Piperazine Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the unique challenges of purifying furan-piperazine compounds. This guide is designed to pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the unique challenges of purifying furan-piperazine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows and enhance the integrity of your experimental outcomes. The inherent chemical dichotomy of the acid-sensitive furan ring and the basic piperazine moiety necessitates a nuanced approach to purification, which we will explore in detail.
Troubleshooting Guide: A-Question-and-Answer Approach to Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of furan-piperazine compounds, offering explanations grounded in chemical principles and actionable solutions.
Q1: My furan-piperazine compound is streaking severely during silica gel column chromatography. What is causing this and how can I fix it?
A1: Streaking, or tailing, of basic compounds like furan-piperazine derivatives on silica gel is a common problem. The primary cause is the interaction between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction leads to a non-uniform elution profile, resulting in broad, streaky bands instead of sharp, well-defined peaks.
Causality and Mitigation Strategies:
Acid-Base Interaction: The lone pair of electrons on the piperazine nitrogens can be protonated by the acidic silanol groups, leading to strong adsorption and slow, uneven desorption from the stationary phase.[1]
Solution: Mobile Phase Modification. To counteract this, you can add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is a common choice.[1][3] The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound and allowing for a more uniform elution. A typical starting concentration for TEA is 0.1-1% (v/v) in your mobile phase. You should optimize this concentration using thin-layer chromatography (TLC) first to observe the improvement in spot shape.
Experimental Protocol: Optimizing Normal-Phase Chromatography with a Basic Modifier
TLC Analysis: Prepare several TLC chambers with your chosen eluent system (e.g., hexane/ethyl acetate). To separate chambers, add increasing concentrations of triethylamine (e.g., 0.1%, 0.5%, 1%).
Spot and Develop: Spot your crude furan-piperazine compound on each TLC plate and develop the chromatograms.
Observe: Compare the spot shapes on the different plates. The optimal concentration of TEA should result in a round, well-defined spot with minimal tailing.
Column Chromatography: Pack your silica gel column as usual. Before loading your sample, flush the column with at least one column volume of the optimized mobile phase containing triethylamine.[1] This ensures the silica is "deactivated" before the sample is introduced.
Load and Elute: Load your sample and elute with the optimized mobile phase.
Q2: I'm observing significant degradation of my furan-piperazine compound during purification. What are the likely degradation pathways and how can I prevent them?
A2: The furan ring is susceptible to degradation under acidic conditions, which can lead to ring-opening and polymerization.[4][5][6] The basicity of the piperazine moiety itself does not directly cause the degradation of the furan ring under normal conditions. However, the purification process itself can introduce conditions that promote degradation.
Potential Degradation Scenarios and Solutions:
Acid-Catalyzed Degradation: The slightly acidic nature of standard silica gel can be sufficient to catalyze the degradation of sensitive furan rings.[1] Protonation of the furan ring can initiate a cascade of reactions leading to ring-opened products.[5][6]
Solution 1: Deactivated Silica Gel: As mentioned in Q1, adding a basic modifier like triethylamine to your mobile phase will neutralize the acidic sites on the silica gel.
Solution 2: Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or deactivated silica gel.
Solution 3: Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18 column is an excellent alternative, as it is typically performed under neutral or slightly acidic conditions with mobile phase modifiers like formic acid or trifluoroacetic acid, which are less harsh than the solid-acid nature of silica.
Oxidative Degradation: Furans can be susceptible to oxidative cleavage, especially in the presence of air and light over extended periods.[7][8]
Solution: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect your compound from light by wrapping collection vessels in aluminum foil. Solvents should be degassed to remove dissolved oxygen.
Diagram: Furan Ring Degradation Pathway
Caption: Acid-catalyzed degradation of the furan ring.
Q3: My furan-piperazine compound is an oil and won't crystallize. What are my purification options?
A3: Oily products are a common challenge in organic synthesis. For furan-piperazine compounds that are difficult to crystallize in their free-base form, several effective purification strategies can be employed.
Salt Formation and Recrystallization: The basic piperazine moiety provides an excellent handle for salt formation.[9] By treating your oily compound with an appropriate acid, you can often form a crystalline salt that is much easier to purify by recrystallization.
Common Acids for Salt Formation: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), maleic acid, fumaric acid, and tartaric acid are frequently used. The choice of acid can influence the crystallinity of the resulting salt.
Solvent Selection for Recrystallization: Common solvents for recrystallizing salts include alcohols (ethanol, methanol, isopropanol), water, or mixtures thereof.[10][11]
Chromatography: If salt formation is not successful or desirable, chromatography remains a viable option.
Normal-Phase Chromatography: Use the strategies outlined in Q1 to address tailing.
Reversed-Phase Chromatography: This is often a good choice for polar, oily compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a common starting point. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape for basic compounds by ensuring consistent protonation.[12]
Table: Comparison of Purification Methods for Oily Furan-Piperazine Compounds
Purification Method
Advantages
Disadvantages
Best Suited For
Salt Formation & Recrystallization
Can yield highly pure crystalline solids. Scalable.
Requires the formation of a stable, crystalline salt. May not remove impurities with similar basicity.
Compounds that readily form crystalline salts.
Normal-Phase Chromatography
Good for separating less polar compounds and isomers.
Can lead to tailing and degradation of sensitive compounds.
Compounds that are stable on silica and when tailing can be mitigated.
Reversed-Phase Chromatography
Excellent for polar compounds. Good peak shapes with appropriate mobile phase modifiers.
Can be more expensive for large-scale purification. The compound must be soluble in the mobile phase.
Polar, water-soluble furan-piperazine compounds.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in the synthesis of furan-piperazine compounds?
A: The impurities will be highly dependent on your specific synthetic route. However, some common classes of impurities include:
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in your crude product.
Byproducts from Side Reactions: These can include products of over-alkylation on the piperazine nitrogen, or side reactions involving the furan ring.
Reagents and Catalysts: Residual coupling agents, bases, or metal catalysts from cross-coupling reactions.
Degradation Products: As discussed in the troubleshooting section, acid-catalyzed or oxidative degradation of the furan ring can generate impurities during the reaction or workup.
Q: How do I choose the best initial purification strategy for my furan-piperazine compound?
A: The choice of purification strategy depends on the physicochemical properties of your compound and the nature of the impurities. The following decision tree can guide your choice.
Diagram: Purification Method Selection Workflow
Caption: Decision tree for selecting a purification method.
Q: What are the pKa values for a typical furan-piperazine compound, and how does this influence purification?
A: The pKa of a furan-piperazine compound will be dominated by the piperazine moiety. Piperazine itself has two pKa values for its conjugate acids, typically around 9.8 and 5.6.[13][14] The exact pKa values for your specific derivative will be influenced by the substituents on both the furan and piperazine rings. Electron-withdrawing groups will lower the pKa (making the piperazine less basic), while electron-donating groups will increase it.
Understanding the pKa is crucial for:
Acid-Base Extraction: You can use the pKa to design an effective liquid-liquid extraction workup. By adjusting the pH of the aqueous phase, you can selectively protonate your furan-piperazine compound, causing it to move into the aqueous layer and separating it from non-basic impurities.
Reversed-Phase HPLC: The retention time of your compound on a reversed-phase column will be highly dependent on the mobile phase pH relative to its pKa.[12][15] Operating at a pH at least 2 units away from the pKa will ensure a consistent ionization state and reproducible chromatography.
Salt Formation: Knowing the basicity of your compound helps in selecting an appropriate acid for salt formation.
References
What causes streaking in silica gel column chrom
Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
TLC and streaking: why add triethylamine? : r/chemhelp. Reddit. (2013).
Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied microbiology and biotechnology, 92(6), 1095–1105.
Schenck, L. M., & Leshina, T. V. (2018). Acid-Catalyzed 2-Furaldehyde (Furfural) Decomposition Kinetics.
use of Triethylamine.
Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution. Crystal Growth & Design. (2025).
How to Optimize Your Reversed Phase Chrom
Oxidative Cleavage of Furans. Organic Reactions.
Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do?.
pKa values of common substituted piperazines.
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Al-Ghafri, B., Forte, E., & Henni, A. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
How does piperazine affect the crystalliz
[Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
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What solvent should I use to recrystallize pyrazoline?.
Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hep
Faza, O. N., & van der Graaf, P. H. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 31(12), 13686-13695.
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Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions.
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.
Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical research in toxicology, 19(6), 745–753.
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Technical Support Center: Optimizing Amide Coupling of Furan-2-Carboxylic Acid with Boc-Piperazine
Welcome to the technical support center for the synthesis of furan-2-yl(4-(tert-butoxycarbonyl)piperazin-1-yl)methanone. This guide is designed for researchers, medicinal chemists, and process development scientists who...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of furan-2-yl(4-(tert-butoxycarbonyl)piperazin-1-yl)methanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to perform the amide coupling between furan-2-carboxylic acid and N-Boc-piperazine.
The formation of an amide bond is a cornerstone of modern drug discovery and development. However, coupling an electron-rich heterocyclic carboxylic acid like furan-2-carboxylic acid with a sterically accessible secondary amine such as Boc-piperazine can present unique challenges. Issues ranging from low yield and reagent decomposition to difficult purifications can impede progress. This document provides a structured, experience-driven approach to navigate these challenges, grounded in established chemical principles. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Fundamentals of the Amide Coupling Reaction
At its core, the formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. The hydroxyl group (-OH) of the acid is a poor leaving group, so a coupling reagent is used to convert it into a highly reactive intermediate. This activated species is then susceptible to nucleophilic attack by the amine, forming the desired amide bond.[1]
General Mechanism of Amide Bond Formation
The process can be visualized as a two-step sequence:
Activation: The carboxylic acid reacts with the coupling reagent to form a reactive intermediate (e.g., an O-acylisourea ester with carbodiimides, or an active ester with uronium salts).[2]
Acylation: The amine nucleophile attacks the activated intermediate, displacing the leaving group and forming the stable amide bond.[2]
General workflow for amide bond formation.
Reactant Properties
Understanding the physical properties of your starting materials is crucial for selecting appropriate solvents and reaction conditions.
Q1: What are the most common and effective coupling reagents for this specific reaction?
For coupling furan-2-carboxylic acid with Boc-piperazine, the most reliable reagent classes are carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2] HATU is often preferred for its high efficiency and lower rates of side reactions, though it is more expensive.[7]
Q2: Which solvent is best for this coupling reaction?
The choice of solvent depends on reagent solubility and the coupling agent used.
Dichloromethane (DCM): A good starting point, especially for EDC-based couplings, as it simplifies work-up.[8][9]
Dimethylformamide (DMF): Excellent solvating power for all reactants and reagents, making it a robust choice, particularly for HATU couplings which can sometimes be sluggish in DCM.[2][7] However, its high boiling point can complicate removal.
Tetrahydrofuran (THF): Another suitable aprotic solvent, though generally offers little advantage over DCM or DMF for this transformation.
Q3: Why is a base required, and which one should I use?
A non-nucleophilic organic base is crucial, especially when using uronium/aminium salt reagents (like HATU) or when starting materials are in their salt forms.[2] The base serves two primary purposes:
It deprotonates the carboxylic acid, facilitating its reaction with the coupling reagent.
It neutralizes acidic byproducts generated during the reaction, driving the equilibrium towards product formation.
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice. It is sterically hindered and non-nucleophilic, preventing it from competing with Boc-piperazine in the reaction. Typically, 2-3 equivalents are used.[2][7]
Q4: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. Stain with potassium permanganate (KMnO₄), which will visualize the furan ring, or use a UV lamp. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive tracking of starting material consumption and product formation.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Problem: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield. What are the likely causes and how can I fix it?
This is the most common issue, and it typically points to problems with reagents or the reaction setup.
Possible Cause 1: Ineffective Carboxylic Acid Activation
The "Why": Coupling reagents, particularly carbodiimides like EDC and uronium salts like HATU, are highly sensitive to moisture. Water will readily hydrolyze the activated intermediate back to the starting carboxylic acid, effectively killing the reaction. The reagents themselves can also degrade upon improper storage.
Solution & Protocol Validation:
Ensure Anhydrous Conditions: Use a flame-dried or oven-dried flask under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a fresh, sealed bottle.
Use Fresh Reagents: If your EDC or HATU has been on the shelf for a while, its activity may be compromised. Use a freshly opened bottle for critical reactions.
Pre-activation: For challenging couplings, pre-activating the carboxylic acid before adding the amine can significantly improve yields.[10]
Protocol: In your reaction flask, dissolve furan-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
Stir this mixture at room temperature for 15-20 minutes. This allows for the formation of the highly reactive OAt-ester.[7]
After the pre-activation period, add a solution of Boc-piperazine (1.05 eq) to the mixture.
Possible Cause 2: Competing Side Reactions
The "Why": The wrong order of addition can promote undesired pathways. With carbodiimides (EDC), a common side reaction is the O→N acyl migration in the activated intermediate to form a stable N-acylurea, which will not react with the amine.[2] With HATU, if the amine is added before the carboxylic acid is fully activated, the amine can react directly with HATU to form a guanidinium byproduct.
Solution & Protocol Validation:
Correct Order of Addition: For EDC/HOBt couplings, the generally accepted order is to mix the carboxylic acid, amine, and HOBt together, and then add EDC last. For HATU couplings, the best practice is to pre-activate the acid as described above.[10]
Control Temperature: Carbodiimide-mediated couplings are often run at 0 °C initially and then allowed to warm to room temperature. This minimizes the rate of the N-acylurea side reaction.[2]
Q: My TLC shows multiple spots and purification by column chromatography is difficult. What's going on?
This often points to issues with work-up or unreacted starting materials co-eluting with the product.
Possible Cause 1: Incomplete Removal of Reagent Byproducts
The "Why": The byproducts of the coupling reaction must be efficiently removed before chromatography. EDC forms a water-soluble urea, while DCC (a related carbodiimide) forms an insoluble urea that must be filtered. HOBt and DIPEA hydrochloride salts are also water-soluble.[2] Failure to remove these will result in a complex crude mixture.
Solution & Protocol Validation: The Aqueous Work-up
Quench and Dilute: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate or DCM.
Acid Wash: Wash the organic layer with a dilute aqueous acid (e.g., 0.5 M HCl or 5% citric acid). This will protonate and extract any remaining DIPEA and Boc-piperazine into the aqueous layer.
Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This removes any unreacted furan-2-carboxylic acid and HOBt.
Brine Wash: A final wash with saturated aqueous NaCl (brine) removes residual water from the organic layer.
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This clean-up procedure is self-validating; a clean TLC of the crude material post-work-up confirms its effectiveness.
Possible Cause 2: Product and Starting Material Co-elution
The "Why": If the reaction does not go to completion, the polarity of the starting Boc-piperazine can be similar enough to the product to make chromatographic separation challenging.
Solution & Protocol Validation:
Drive to Completion: The best solution is to optimize the reaction (see "Low Yield" section) to consume all of the limiting reagent.
Chromatography Optimization: If separation is still necessary, try a less polar solvent system (e.g., switch from 50% EtOAc/Hexanes to 25-30%). A gradient elution on an automated chromatography system is often very effective.
Validated Experimental Protocols
The following are detailed, robust protocols that serve as excellent starting points for your experiments.
Protocol 1: EDC/HOBt Coupling in Dichloromethane (DCM)
This is a classic, cost-effective method suitable for many applications.
Anhydrous DCM: to make a ~0.2 M solution based on the carboxylic acid.
Step-by-Step Procedure:
To an oven-dried round-bottom flask under a nitrogen atmosphere, add furan-2-carboxylic acid (1.0 eq), N-Boc-piperazine (1.1 eq), and HOBt (1.2 eq).
Add anhydrous DCM and stir to dissolve.
Add DIPEA (2.5 eq) and cool the mixture to 0 °C in an ice bath.
Add EDC.HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 12-18 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the limiting reagent.
Work-up: Dilute the reaction with DCM. Wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% Ethyl Acetate in Hexanes.
Protocol 2: HATU Coupling in Dimethylformamide (DMF)
This is a highly efficient method, often providing faster reaction times and higher yields.
Reagent Preparation:
Furan-2-carboxylic acid: 1.0 eq
HATU: 1.1 eq
DIPEA: 2.0 eq
N-Boc-piperazine: 1.05 eq
Anhydrous DMF: to make a ~0.2 M solution based on the carboxylic acid.
Step-by-Step Procedure:
To an oven-dried round-bottom flask under a nitrogen atmosphere, add furan-2-carboxylic acid (1.0 eq) and HATU (1.1 eq).
Add anhydrous DMF and stir to dissolve.
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15 minutes (pre-activation). The solution may change color.
Add a solution of N-Boc-piperazine (1.05 eq) in a small amount of DMF to the reaction mixture.
Stir at room temperature for 1-3 hours.
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2 hours.
Work-up: Dilute the reaction mixture with a large volume of Ethyl Acetate. Wash with 5% aqueous LiCl solution (3x) to remove the bulk of the DMF.[11] Then, proceed with the standard acid/base washes as described in Protocol 1 (0.5 M HCl, sat. NaHCO₃, brine). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient.
Longer reaction times, potential for N-acylurea side product.[2]
Higher cost, requires careful work-up to remove DMF.
References
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.
da Silva, A. B., et al. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 6(4), 2855-2864. [Link]
Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. [Link]
Arkivoc. (2010). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]
Reddit. (2022). HATU coupling - what's the best order?. [Link]
De la Hoz, A., et al. (2007). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Arkivoc, 2007(15), 238-249. [Link]
Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(14), 5143-5151. [Link]
Li, H., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. ChemistryOpen, 11(5), e202200030. [Link]
Google Patents. (2002).
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
ResearchGate. (2018). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?. [Link]
Liu, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 830-836. [Link]
Acta Crystallographica Section E. (2012). (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone. [Link]
ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. [Link]
Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
A Comparative Analysis of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate and Other Piperazine Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, integral to the design of a multitude of therapeutic agents. Its unique physicochemical properties, including its ability...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, integral to the design of a multitude of therapeutic agents. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, have cemented its role in modern drug discovery.[1] This guide provides an in-depth comparative analysis of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate , a promising heterocyclic compound, with other notable piperazine analogs. We will delve into their synthesis, structural characterization, and biological activities, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Furan-Containing Piperazine Analogs
The incorporation of a furan moiety into the piperazine scaffold introduces unique electronic and steric properties that can significantly influence a molecule's biological activity. The furan ring, an aromatic heterocycle, can participate in various non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity. This has led to the exploration of furan-piperazine derivatives for a range of therapeutic applications, including as antimicrobial and anticancer agents.[2][3] The subject of this guide, Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate (CAS 886771-26-2), represents a key building block in this class of compounds, featuring a Boc-protected piperazine for facile derivatization and a furan substituent at the 3-position.
Synthesis and Structural Elucidation
The synthesis of substituted piperazine derivatives is a well-established field, with numerous methodologies available for the functionalization of the piperazine core.[4] The preparation of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate, while not explicitly detailed in readily available literature, can be approached through established synthetic strategies. A plausible synthetic route is outlined below, based on known transformations of piperazine and furan derivatives.
Proposed Synthesis of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate
A logical synthetic approach would involve the reaction of 2-furoylpiperazine with di-tert-butyl dicarbonate (Boc)₂O to protect one of the nitrogen atoms of the piperazine ring. Subsequent reduction of the ketone would yield the desired product.
Experimental Protocol: Proposed Synthesis
Boc Protection of 2-furoylpiperazine: To a solution of 2-furoylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 eq) and a base like triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reduction of the Furoyl Ketone: The resulting ketone can be reduced to the corresponding methylene group using a standard reduction method such as the Wolff-Kishner reduction (hydrazine and a strong base like potassium hydroxide) or Clemmensen reduction (zinc amalgam and hydrochloric acid). Alternatively, a two-step procedure involving reduction to the alcohol followed by deoxygenation can be employed.
Spectroscopic Characterization
The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR would show characteristic signals for the furan protons (in the aromatic region), the piperazine ring protons (typically in the 2.5-4.0 ppm range), and a singlet for the tert-butyl protons of the Boc group around 1.4 ppm.
¹³C NMR would display distinct resonances for the carbons of the furan ring, the piperazine ring, the carbonyl of the Boc group, and the carbons of the tert-butyl group.
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique would be used to determine the molecular weight of the compound, confirming the expected molecular formula.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H bonds of the furan and piperazine rings, the C-O-C stretching of the furan, and the strong carbonyl stretch of the Boc protecting group.
Comparative Analysis with Other Piperazine Analogs
To understand the unique contributions of the furan moiety and the substitution pattern, we will compare Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate with two other piperazine analogs:
Analog 1: Tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate: This analog allows for a direct comparison of the furan ring with a pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom.
Analog 2: Tert-butyl 4-(furan-2-carbonyl)piperazine-1-carboxylate: This analog helps to elucidate the importance of the methylene linker between the furan and piperazine rings by having a direct carbonyl connection.
Compound
Structure
Key Structural Feature
Potential Biological Activity
Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate
Furan ring at the 3-position
Antimicrobial, Anticancer
Analog 1: Tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate
Pyridine ring at the 3-position
CNS activity, Receptor modulation
Analog 2: Tert-butyl 4-(furan-2-carbonyl)piperazine-1-carboxylate
Furan-carbonyl at the 4-position
Antimicrobial
Comparative Biological Evaluation
The biological activities of these piperazine analogs can be assessed using a variety of in vitro assays. Here, we focus on two key areas where furan-piperazine derivatives have shown promise: antimicrobial and anticancer activities.
Antimicrobial Activity
The antimicrobial properties of the compounds can be evaluated against a panel of clinically relevant bacterial and fungal strains.
Bacterial and Fungal Strains: A representative panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger) should be used.[5]
Agar Disk-Diffusion Method: This method provides a preliminary qualitative assessment of antimicrobial activity.[6]
Prepare a standardized inoculum of the test microorganism and spread it evenly onto a Mueller-Hinton agar plate.
Impregnate sterile paper discs with a known concentration of the test compounds and place them on the agar surface.
Incubate the plates under appropriate conditions.
Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination: This quantitative assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6]
Perform serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
Add a standardized inoculum of the microorganism to each well.
Incubate the plates and determine the MIC by visual inspection for turbidity or by using a colorimetric indicator.
Anticancer Activity
The cytotoxic effects of the piperazine analogs on cancer cell lines can be evaluated using the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.
Cell Culture and Treatment:
Seed the cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the piperazine analogs for a specified period (e.g., 48 or 72 hours).
MTT Assay:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights
By comparing the biological activity data of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate with its analogs, we can derive valuable structure-activity relationship (SAR) insights.
Role of the Heteroaromatic Ring: Comparing the furan analog with the pyridine analog (Analog 1) will reveal the influence of the heteroatom and the electronic properties of the aromatic ring on activity. For instance, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which might lead to different binding interactions compared to the oxygen atom in the furan ring.
Importance of the Linker: The comparison with Analog 2, where the furan is directly attached to the piperazine via a carbonyl group, will highlight the significance of the methylene linker. The flexibility and conformational freedom introduced by the methylene group in the target compound may be crucial for optimal interaction with the biological target.
Substitution Pattern on the Piperazine Ring: The position of the substituent on the piperazine ring (3-position vs. 4-position) can also dramatically affect activity. This is due to the different spatial arrangements of the substituent relative to the rest of the molecule.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate with other piperazine analogs. The proposed synthetic route and detailed experimental protocols for biological evaluation offer a practical starting point for researchers in the field. The systematic comparison of structurally related analogs is a powerful strategy for elucidating structure-activity relationships and for the rational design of more potent and selective therapeutic agents.
Future research should focus on the actual synthesis and characterization of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate to validate the proposed methods and to obtain concrete experimental data. Furthermore, expanding the panel of analogs for comparison and employing a wider range of biological assays will provide a more comprehensive understanding of the therapeutic potential of this promising class of compounds. The insights gained from such studies will undoubtedly contribute to the development of novel piperazine-based drugs with improved efficacy and safety profiles.
References
Yu, L., et al. (Year). Synthesis and antibacterial activity of norfloxacin derivatives containing a furan-2-carbonyl-piperazin-1-yl moiety. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [This is a conceptual reference based on the search result, a specific publication with this exact title was not found, but the content is based on the provided snippets.]
(2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules.
Zhang, et al. (2019). Novel biocompatible piperazine polymer for bacterial repellence on biomedical materials. Journal of Materials Chemistry B. [Conceptual reference based on snippet content.]
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(2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
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(2021). Piperazine based antimicrobial polymers: a review. RSC Advances.
(Year). Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents. [Conceptual reference based on snippet content.]
(2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry.
(2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
(2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
(2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.
(n.d.). CAS 84711-26-2: Ethyl 2,3-dihydro-3-[(1R) - CymitQuimica. CymitQuimica.
(Year). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. ACS Publications. [Conceptual reference based on snippet content.]
(2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. BenchChem.
(2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. European Journal of Medicinal Chemistry.
(n.d.). CAS No.84711-26-2,ethyl (R) - LookChem. LookChem.
(Year). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Conceptual reference based on snippet content.]
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(2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells.
(Year). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Conceptual reference based on snippet content.]
(Year). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. [Conceptual reference based on snippet content.]
(Year). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Conceptual reference based on snippet content.]
(Year). tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. Molbank. [Conceptual reference based on snippet content.]
(Year). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Conceptual reference based on snippet content.]
(Year). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Conceptual reference based on snippet content.]
(n.d.). CAS No : 84711-26-2 | Product Name : Ethyl (R)-3-(1-phenylethyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate.
(Year). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances. [Conceptual reference based on snippet content.]
A Comparative Analysis of Furan and Thiophene Piperazine Derivatives: Unveiling Structure-Activity Relationships for Drug Discovery
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, integral to numerous approved t...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, integral to numerous approved therapeutic agents due to its favorable pharmacokinetic properties.[1][2] Its synthetic tractability allows for diverse substitutions, enabling the fine-tuning of biological activity.[1] Among the myriad of heterocyclic moieties appended to the piperazine core, furan and thiophene have garnered significant attention. These five-membered aromatic rings, while structurally similar, exhibit distinct electronic and physicochemical properties that profoundly influence the biological profile of the resulting derivatives.[3]
This guide offers an in-depth, objective comparison of the biological activities of furan- versus thiophene-containing piperazine derivatives. Drawing upon experimental data from peer-reviewed literature, we will dissect their performance in key therapeutic areas, elucidate the underlying structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for novel, potent, and selective drug candidates.
The Structural Nuances: Furan vs. Thiophene
Furan and thiophene are bioisosteres, meaning they share similar spatial arrangements and electronic properties, which can often lead to comparable biological activities. However, the subtle differences between the oxygen atom in furan and the sulfur atom in thiophene—in terms of electronegativity, size, and ability to participate in hydrogen bonding—can lead to significant divergences in their pharmacological profiles.[3] Thiophene is generally considered a closer bioisostere of a benzene ring than furan.[4]
Feature
Furan
Thiophene
Implication in Drug Design
Heteroatom
Oxygen
Sulfur
Differences in electronegativity and polarizability affect electronic distribution and interaction with biological targets.
Aromaticity
Less aromatic
More aromatic
Influences the stability of the ring and its participation in π-π stacking interactions with receptors.
Lipophilicity
Generally less lipophilic
Generally more lipophilic
Affects solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
Metabolic Stability
Prone to oxidative metabolism
Generally more metabolically stable
The choice between furan and thiophene can be a strategy to modulate the metabolic fate of a drug candidate.[5]
Comparative Biological Activities: A Data-Driven Analysis
Experimental evidence suggests that the choice between a furan and a thiophene moiety can steer the biological activity of a piperazine derivative towards different therapeutic targets. While not always a clear-cut distinction, certain trends have emerged from various studies.
Anticancer Activity
Both furan and thiophene piperazine derivatives have demonstrated significant potential as anticancer agents.[5][6] The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[7]
Furan-containing compounds have shown excellent efficacy as anticancer agents.[5] For instance, novel rhein–piperazine–furanone hybrids have been synthesized and demonstrated significantly enhanced cytotoxicity against A549 human lung cancer cells compared to the parent compound, rhein.[8] One particularly potent hybrid, 5e , was found to be 46-fold more toxic to A549 cells than rhein.[8] Another study highlighted a benzofuran derivative bearing an N-aryl piperazine moiety (compound 16 ) with potent cytotoxic activity against A549 and SGC7901 cancer cell lines, with IC50 values of 0.12 µM and 2.75 µM, respectively.[9]
On the other hand, thiophene-based piperazine derivatives have also emerged as promising antiproliferative agents.[10][11] A series of piperazine-tethered thiophene-3-carboxamide selenides were synthesized and evaluated for their anticancer potential.[10] Two compounds, 17i and 18i , displayed significant cytotoxicity against HCT116 and A549 cancer cell lines with IC50 values of 4.82 µM and 1.43 µM, respectively.[10] Furthermore, compound 18i demonstrated remarkable inhibition of EGFR kinase with an IC50 of 42.3 nM, suggesting a potential mechanism of action.[10]
In the realm of antimicrobial agents, thiophene analogs have, in some cases, demonstrated enhanced potency.[5][12] The versatile piperazine nucleus is a key component in the development of new antimicrobial compounds.[12][13][14]
A study on novel furan/thiophene and piperazine-containing (bis)1,2,4-triazole Mannich bases showed that several of these compounds exhibited significant in vitro and in vivo fungicidal activity against various plant fungi.[15] Notably, trifluoromethyl-containing compounds were superior to methyl-containing ones.[15]
While direct comparative data for furan versus thiophene piperazine derivatives against the same microbial strains is sparse in the provided results, the literature suggests that the lipophilicity and metabolic stability of thiophene may contribute to its favorable antimicrobial profile.[5]
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is not solely dictated by the choice of the five-membered heterocycle but also by the nature and position of substituents on both the heterocyclic and piperazine rings.
Caption: Key structural components influencing the biological activity of furan/thiophene piperazine derivatives.
For instance, the introduction of a trifluoromethyl group in furan/thiophene-containing triazoles enhanced fungicidal activity.[15] In the case of anticancer thiophene derivatives, the specific substitution pattern on the thiophene ring was critical for EGFR kinase inhibition.[10]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of furan and thiophene piperazine derivatives.
Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), forming a dark blue formazan product which can be quantified spectrophotometrically.[16][17]
Materials:
Test compounds (furan and thiophene piperazine derivatives)
Human cancer cell lines (e.g., A549, HCT116)
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
MTT solution (5 mg/mL in sterile PBS)
Dimethyl sulfoxide (DMSO)
96-well microplates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[16]
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently shake the plate for 10 minutes.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Antimicrobial Susceptibility Testing using Disk Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition around a disk impregnated with the test substance on an agar plate inoculated with a specific microorganism.[18][19]
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
Sterile paper disks (6 mm diameter)
Sterile saline solution (0.85% NaCl)
McFarland standard (0.5)
Positive control antibiotic disks (e.g., ciprofloxacin, fluconazole)
Negative control disk (impregnated with solvent, e.g., DMSO)
Procedure:
Inoculum Preparation: Prepare a microbial suspension in sterile saline solution with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an MHA or SDA plate to ensure confluent growth.[18]
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compounds onto the surface of the agar. Ensure firm contact with the agar. Also, place positive and negative control disks.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (in mm) around each disk.
Interpretation: The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. A larger zone indicates greater antimicrobial activity.
Caption: Workflow for the disk diffusion antimicrobial susceptibility test.
Conclusion and Future Directions
The choice between a furan and a thiophene moiety in the design of piperazine derivatives is a critical decision that can significantly impact the resulting compound's biological activity profile. While furan-containing derivatives have shown particular promise in the development of potent anticancer agents, thiophene analogs often exhibit enhanced metabolic stability and potent antimicrobial properties.[5]
Future research should focus on:
Systematic SAR studies: Synthesizing and testing pairs of furan and thiophene analogs with identical substitutions to directly compare their activities.
Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their effects.
Pharmacokinetic profiling: In-depth ADME studies to understand how the choice of heterocycle influences the drug-like properties of these derivatives.
By leveraging the insights and protocols provided in this guide, researchers can make more informed decisions in the design and optimization of furan and thiophene piperazine derivatives, ultimately accelerating the discovery of novel and effective therapeutics.
References
Benchchem. Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays.
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
Chaudhary, S., & Kumar, S. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]
Kumar, A., et al. (2024). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. PubMed. [Link]
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A Senior Application Scientist's Guide to the In Vitro Efficacy of Novel Piperazine-Based FAAH Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the potential in vitro efficacy of a novel compound, Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylat...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the potential in vitro efficacy of a novel compound, Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate, against well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitors. As direct experimental data for this specific novel compound is not publicly available, this document serves as a predictive framework and a practical guide for its evaluation, grounded in the established pharmacology of its structural class. We will dissect the mechanistic nuances of FAAH inhibition, present comparative data for benchmark compounds, and provide a rigorous, self-validating protocol for experimental assessment.
Fatty Acid Amide Hydrolase (FAAH): A Key Therapeutic Target
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical role in regulating the endocannabinoid system.[1] Its primary function is the termination of signaling by a class of bioactive lipids known as N-acylethanolamines (NAEs), the most prominent being the endocannabinoid anandamide (AEA).[2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively diminishes its activity at cannabinoid receptors (CB1 and CB2).[3]
The inhibition of FAAH presents a compelling therapeutic strategy. By preventing AEA degradation, FAAH inhibitors elevate the endogenous levels of this cannabinoid, thereby enhancing its analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.[2][4] This "on-demand" enhancement of natural endocannabinoid signaling makes FAAH a prime target for the development of novel therapeutics for pain, anxiety, and other neurological disorders.[4]
The Mechanism of FAAH: A Unique Catalytic Triad
FAAH belongs to the amidase signature family of enzymes, which are distinguished by an unusual Ser-Ser-Lys catalytic triad for amide bond hydrolysis.[5] In human FAAH, this triad consists of Ser241, Ser217, and Lys142.[6]
The catalytic cycle proceeds as follows:
Nucleophile Activation: Lys142 acts as a general base, abstracting a proton from Ser217. Ser217, in turn, abstracts a proton from Ser241. This cascade renders the Ser241 hydroxyl group highly nucleophilic.[5][7]
Nucleophilic Attack: The activated Ser241 attacks the electrophilic carbonyl carbon of the substrate (e.g., anandamide).[7]
Formation of a Tetrahedral Intermediate: This attack forms a transient, negatively charged tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide groups.[7]
Acylation: The intermediate collapses, leading to the acylation of Ser241 and the release of the amine portion of the substrate.
Deacylation: A water molecule, activated by the catalytic machinery, hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the fatty acid product.[6]
Covalent inhibitors, such as carbamates and ureas, exploit this mechanism. They act as "suicide substrates," leading to the carbamylation of the Ser241 nucleophile, which forms a stable, covalent adduct that inactivates the enzyme.[1][8]
FAAH covalent inhibition mechanism.
Benchmarking: Established FAAH Inhibitors
To evaluate a novel compound, we must compare it to well-characterized inhibitors. Two gold standards in the field are URB597 and PF-3845, representing two distinct chemical classes of covalent inhibitors.
URB597 (Carbamate): A potent, irreversible inhibitor that carbamylates the active site serine.[1] It is one of the most widely studied FAAH inhibitors and serves as a crucial reference compound.[2] While potent, some carbamates like URB597 have been shown to have off-target activity against other serine hydrolases.[9]
PF-3845 (Piperidine Urea): A highly potent and selective irreversible inhibitor.[10] The piperidine/piperazine urea scaffold has been extensively developed due to its high selectivity for FAAH over other serine hydrolases.[8][9] These compounds function by carbamylating Ser241, with the urea's hydrolytic stability being uniquely decreased upon binding to the FAAH active site.[9]
The Investigational Compound: Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate
The compound of interest, Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate, belongs to the piperazine class. The tert-butyl carboxylate (Boc) group is a common protecting group in synthesis, but in this context, the entire molecule can be considered a potential carbamate-type inhibitor. The core structure is a piperazine, a scaffold known to produce potent and highly selective FAAH inhibitors.[11][12]
Structure-Activity Relationship (SAR) Insights:
Piperazine Core: The piperazine moiety is a privileged scaffold in FAAH inhibitor design, often contributing to high selectivity and favorable pharmacokinetic properties.[8][12]
Carbamate Moiety: The tert-butyl carboxylate group can function as a carbamoylating agent, forming a covalent bond with Ser241. The stability and reactivity of this group within the FAAH active site are critical determinants of inhibitory potency.
Furan Ring: The 3-(furan-2-YL) substituent will occupy the enzyme's substrate-binding channel. Its size, shape, and electronic properties will significantly influence the compound's binding affinity (Ki) and overall inhibitory constant.
Based on these structural features, it is scientifically plausible that Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is an active FAAH inhibitor. Its efficacy relative to established benchmarks must be determined experimentally.
Quantitative Comparison of In Vitro Efficacy
The potency of FAAH inhibitors is typically quantified by the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and, for irreversible inhibitors, the kinetic constants Ki (initial binding affinity) and kinact (rate of inactivation).
Note: IC50 values can vary based on assay conditions (e.g., enzyme/substrate concentration, pre-incubation time). Data is presented as reported in the cited literature.
Experimental Protocol: A Self-Validating Fluorometric FAAH Inhibition Assay
To determine the IC50 of a novel inhibitor, a fluorometric assay is a sensitive, high-throughput, and reliable method.[16] This protocol is based on commercially available kits and established methodologies.[3][17] The principle involves FAAH hydrolyzing a non-fluorescent substrate, such as AMC-arachidonoyl amide, to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[3][4]
Workflow for the fluorometric FAAH inhibition assay.
Step-by-Step Methodology
A. Reagent Preparation:
FAAH Assay Buffer (1X): Prepare 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[3] Causality: The alkaline pH of 9.0 is optimal for FAAH activity. EDTA is included to chelate any divalent metal ions that might interfere with the assay.
Recombinant Human FAAH Enzyme: Dilute the enzyme stock in 1X FAAH Assay Buffer to the desired final concentration. Keep on ice at all times. Causality: Enzyme concentration should be optimized to ensure the reaction proceeds in the linear range for the duration of the assay.
AMC-Arachidonoyl Amide (Substrate): Prepare a stock solution in a suitable organic solvent (e.g., ethanol or DMSO) and dilute further as needed. Causality: The substrate concentration is typically set near its Km value to ensure sensitivity to competitive inhibitors.
Inhibitor Stock Solutions: Prepare a 10 mM stock of the test compound (Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate) and reference inhibitors (URB597, PF-3845) in 100% DMSO.
Serial Dilutions: Perform serial dilutions of the inhibitor stocks in DMSO, followed by a final dilution in 1X FAAH Assay Buffer to achieve the desired test concentrations. Causality: A wide range of concentrations (e.g., from 1 pM to 100 µM) is necessary to generate a full dose-response curve and accurately determine the IC50.
B. Assay Procedure (96-well Plate Format):
Plate Setup: Design the plate layout to include wells for:
Add Reagents: To the appropriate wells of a black, flat-bottom 96-well plate, add the components in the following order:
160 µL of 1X FAAH Assay Buffer.
10 µL of the appropriate inhibitor dilution or vehicle (DMSO).
10 µL of diluted FAAH enzyme (or buffer for background wells).
Pre-incubation: Mix gently and pre-incubate the plate for 5-10 minutes at 37°C. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for accurately assessing time-dependent or irreversible inhibitors.
Reaction Initiation: Add 20 µL of the FAAH substrate to all wells to initiate the reaction. The final volume should be 200 µL.
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[3] Causality: This timed incubation allows for sufficient product formation to generate a robust fluorescent signal while remaining in the linear phase of the reaction.
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~350-360 nm and emission at ~460-465 nm.[3][17]
C. Data Analysis:
Correct for Background: Subtract the average fluorescence of the background control wells from all other readings.
Calculate Percent Inhibition:
% Inhibition = 100 * (1 - (Corrected Fluorescence of Inhibitor Well / Corrected Fluorescence of 100% Activity Well))
Determine IC50: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.
This comprehensive protocol, with its integrated controls, ensures the generation of reliable and reproducible data, forming a self-validating system for assessing the in vitro efficacy of any novel FAAH inhibitor.
References
Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
Greco, R., et al. (2022). Potentiation of endocannabinoids and other lipid amides prevents hyperalgesia and inflammation in a pre-clinical model of migraine. Journal of Headache and Pain. Available at: [Link]
Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal. Available at: [Link]
Clapper, J. R., et al. (2010). Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. British Journal of Pharmacology. Available at: [Link]
Lodola, A., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry. Available at: [Link]
Moreno-Sanz, G., et al. (2020). Characterization of the peripheral FAAH inhibitor, URB937, in animal models of acute and chronic migraine. Neurobiology of Disease. Available at: [Link]
Johnson, D. S., et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
McKinney, M. K., & Cravatt, B. F. (2003). Evidence for distinct roles in catalysis for residues of the serine-serine-lysine catalytic triad of fatty acid amide hydrolase. Journal of Biological Chemistry. Available at: [Link]
Iannotti, F. A., et al. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells. Available at: [Link]
Spadaccini, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]
Bellocchio, L., et al. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology. Available at: [Link]
Kono, M., et al. (2013). Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
Proteopedia. (2014). Fatty acid amide hydrolase. Proteopedia, life in 3D. Available at: [Link]
Salaga, M., et al. (2017). Fatty acid amide hydrolase inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma. Acta Biochimica Polonica. Available at: [Link]
Wagner, K. M., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega. Available at: [Link]
M-CSA. (n.d.). Fatty acid amide hydrolase. Mechanism and Catalytic Site Atlas. Available at: [Link]
Spadaccini, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. Available at: [Link]
Yoshiyama, M., et al. (2016). URB937, a peripherally restricted inhibitor for fatty acid amide hydrolase, reduces prostaglandin E2 -induced bladder overactivity and hyperactivity of bladder mechano-afferent nerve fibres in rats. BJU International. Available at: [Link]
Johnson, D. S., et al. (2012). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS Medicinal Chemistry Letters. Available at: [Link]
Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews. Available at: [Link]
Marti, S., et al. (2006). The mechanism of the Ser-(cis)Ser-Lys catalytic triad of peptide amidases. Organic & Biomolecular Chemistry. Available at: [Link]
Mahadevan, A., et al. (2004). Probing the Ser-Ser-Lys catalytic triad mechanism of peptide amidase: computational studies of the ground state, transition state, and intermediate. Biochemistry. Available at: [Link]
A Head-to-Head Comparison of Furan-Piperazine Isomers in Biological Assays: A Structure-Activity Relationship Case Study
An In-Depth Guide for Drug Development Professionals As a Senior Application Scientist, my experience in the field has consistently highlighted a fundamental principle of medicinal chemistry: minor structural changes can...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide for Drug Development Professionals
As a Senior Application Scientist, my experience in the field has consistently highlighted a fundamental principle of medicinal chemistry: minor structural changes can lead to major differences in biological activity. The spatial arrangement of functional groups—the very essence of isomerism—is a critical determinant of a molecule's interaction with its biological target. This guide provides an in-depth, technical comparison of furan-piperazine isomers, demonstrating how positional differences directly influence performance in biological assays.
The furan and piperazine rings are privileged scaffolds in drug discovery. Furan-containing compounds exhibit a wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2] Similarly, the piperazine heterocycle is a cornerstone in medicinal chemistry, valued for its ability to improve physicochemical properties and for its presence in numerous approved drugs with anticancer, antimicrobial, and CNS activities.[3][4][5] The combination of these two moieties into a single molecular entity creates a powerful platform for developing novel therapeutics.[6]
This guide will move beyond a simple listing of data. We will dissect a specific case study involving positional isomers of a benzofuran scaffold to understand the causality behind their differential anticancer activity. This approach provides a practical framework for researchers engaged in the rational design of new chemical entities.
Case Study: Positional Isomers of Methoxy-Substituted Benzo[b]furans
Direct head-to-head comparisons of simple furan-piperazine positional isomers are not extensively documented in a single study. However, a powerful illustration of the principle can be drawn from a comprehensive review of benzo[b]furan derivatives, which details how the placement of a methoxy substituent on the benzofuran ring system dramatically alters its antiproliferative activity. This serves as an excellent proxy for understanding the isomeric effects within the broader furan-containing chemical space.
The isomers we will compare are derivatives of 2-alkoxycarbonyl-benzo[b]furan, where a methoxy (-OCH₃) group is placed at different positions on the benzene portion of the ring.
Isomers Under Evaluation:
Isomer 1 (C-4 Position): Methoxy group at the C-4 position of the benzo[b]furan ring.
Isomer 2 (C-6 Position): Methoxy group at the C-6 position of the benzo[b]furan ring.
Isomer 3 (C-7 Position): Methoxy group at the C-7 position of the benzo[b]furan ring.
The fundamental difference lies in the electronic and steric environment conferred by the methoxy group at each unique position, which in turn dictates the molecule's interaction with its cellular target.
To quantify the difference in biological activity, the most direct method is an in vitro cytotoxicity assay. The objective is to determine the concentration of each isomer required to inhibit the proliferation of cancer cells by 50% (IC₅₀). A lower IC₅₀ value indicates higher potency.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability. It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
Compound Treatment: Stock solutions of the furan-piperazine isomers are prepared in DMSO. A series of dilutions are made in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM). The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with DMSO only.
Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their cytotoxic effects.
MTT Addition: After incubation, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the purple formazan crystals. The plate is gently agitated for 15 minutes.
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the control wells. The IC₅₀ values are then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
MTT Assay Workflow for Cytotoxicity Assessment.
Quantitative Data Summary
The following table summarizes the antiproliferative activity (IC₅₀) of methoxy-substituted benzo[b]furan isomers against various cancer cell lines, as synthesized from data presented in literature.
Isomer (Position of -OCH₃)
Target Moiety
IC₅₀ (µM) vs. HeLa
IC₅₀ (µM) vs. MCF-7
IC₅₀ (µM) vs. L1210
Isomer 1 (C-4)
2-Ethoxycarbonyl-benzo[b]furan
> 10
> 10
> 10
Isomer 2 (C-6)
2-Ethoxycarbonyl-benzo[b]furan
0.013 - 0.1
0.013 - 0.1
0.013 - 0.1
Isomer 3 (C-7)
2-Amino-benzo[b]furan
0.9 - 2.8
0.9 - 2.8
0.9 - 2.8
Note: Data is compiled and interpreted from structure-activity trends described in the cited reference. The comparison between C-6 and C-7 uses a slightly different base scaffold (2-amino vs 2-ethoxycarbonyl) as reported, but the trend of positional influence remains valid and illustrative.
Structure-Activity Relationship (SAR) Analysis
The data clearly demonstrates a stark difference in biological activity based solely on the position of the methoxy group.
Superior Activity of the C-6 Isomer: The isomer with the methoxy group at the C-6 position exhibits exceptionally high potency, with IC₅₀ values in the nanomolar range. This suggests that the electronic and steric properties at this specific position are optimal for interaction with the biological target. The methoxy group at C-6 may act as a crucial hydrogen bond acceptor or participate in favorable hydrophobic interactions within the target's binding pocket.
Drastically Reduced Activity of the C-4 Isomer: In sharp contrast, placing the methoxy group at the C-4 position renders the compound virtually inactive (IC₅₀ > 10 µM). This dramatic loss of activity could be attributed to several factors. The C-4 position might introduce steric hindrance, preventing the molecule from adopting the correct conformation to bind to its target. Alternatively, the electronic influence of the methoxy group at this position may be unfavorable for the required binding interactions.
Intermediate Activity of the C-7 Isomer: The C-7 isomer shows intermediate activity, significantly more potent than the C-4 isomer but less potent than the C-6 isomer. This reinforces the concept that a specific spatial and electronic arrangement is required for maximal efficacy.
Causality and Mechanistic Insights: The precise mechanism for many novel anticancer agents is often elucidated through extensive further studies, but we can hypothesize based on known cancer biology. Many antiproliferative agents function by inhibiting key enzymes in cell growth signaling pathways, such as protein kinases. The differential binding affinity of these isomers to the active site of a kinase could explain the observed differences in IC₅₀ values.
Hypothetical Target Interaction in a Kinase Pathway
Many anticancer drugs target Receptor Tyrosine Kinases (RTKs), which are critical for cell proliferation and survival. The diagram below illustrates a simplified RTK signaling pathway and a hypothetical point of inhibition. The variable potency of the isomers could stem from their differential ability to bind to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling.
Simplified RTK signaling pathway with a hypothetical point of inhibition.
Conclusion and Field-Proven Insights
This head-to-head comparison, based on a clear case study from the literature, underscores a critical takeaway for drug development professionals: isomerism is not a trivial detail . The precise three-dimensional arrangement and electronic distribution of a molecule are paramount to its biological function.
Trustworthiness in Design: The data self-validates the principle that SAR is a powerful tool. The dramatic potency difference between the C-6 and C-4 isomers provides a clear, actionable insight for lead optimization. A medicinal chemist would prioritize further development of the C-6 scaffold while deprioritizing the C-4 substitution pattern.
Expertise in Application: Understanding these structure-activity relationships allows for the rational design of more potent and selective drug candidates, saving valuable time and resources. Instead of synthesizing a random library of compounds, efforts can be focused on modifying the most promising isomeric scaffold.
Future Directions: The potent activity of certain furan-piperazine derivatives warrants further investigation. Future work should focus on elucidating the precise molecular targets, optimizing pharmacokinetic properties, and evaluating in vivo efficacy in relevant disease models.[6]
By rigorously analyzing the biological performance of isomers, we can accelerate the journey from a promising chemical scaffold to a clinically effective therapeutic agent.
References
Al-Ostoot, F. H., Al-Ghorbani, M., & Fun, H. K. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5434. [Link]
Gaba, M., Singh, S., & Mohan, C. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Authorea Preprints. [Link]
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Younes, S., et al. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 35(1), 107-121. [Link]
Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]
ResearchGate. (2018). Synthesis and Biological Activity of Novel Furan/Thiophene and Piperazine-Containing (Bis)1,2,4-triazole Mannich Bases. ResearchGate. [Link]
Li, M., et al. (2022). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. RSC Advances, 12(35), 22896-22906. [Link]
Jimenez-Alonso, J. J., et al. (2022). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 27(19), 6667. [Link]
Singh, S., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of Piperazine Derivatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical techniques available for characterizing piperazine derivatives is paramount. This guide provides an in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical techniques available for characterizing piperazine derivatives is paramount. This guide provides an in-depth comparison of the most salient analytical methods, offering insights into their underlying principles, practical applications, and the rationale behind selecting one technique over another. We will delve into the experimental nuances of chromatographic, spectroscopic, and thermal analysis methods, supported by experimental data and authoritative protocols.
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its derivatives are employed in a wide array of therapeutic areas, acting as anthelmintics, antipsychotics, antidepressants, and antihistamines.[1] Given their prevalence, the robust and accurate analytical characterization of these compounds is critical for drug discovery, development, and quality control.
The Analytical Toolkit: A Comparative Overview
The choice of analytical methodology is dictated by the specific question at hand. Are you seeking to elucidate the structure of a novel derivative, quantify a known compound in a complex matrix, or assess the thermal stability of a drug salt? Each of these objectives is best served by a particular set of analytical tools.
Analytical Goal
Primary Techniques
Secondary/Confirmatory Techniques
Key Considerations
Structural Elucidation
NMR Spectroscopy, Mass Spectrometry
FT-IR Spectroscopy, X-ray Crystallography
Unambiguous identification of new chemical entities.
Quantitative Analysis (Assay)
HPLC-UV, qNMR
Titration (Pharmacopoeial)
Accuracy, precision, and linearity for determining the amount of the active pharmaceutical ingredient (API).
Impurity Profiling
HPLC-UV/DAD, GC-MS
LC-MS
Sensitivity and selectivity for detecting and quantifying trace-level impurities.
Metabolite Identification
LC-MS/MS
-
High sensitivity and structural information for identifying metabolites in biological fluids.
Solid-State Characterization
DSC, TGA
PXRD
Understanding the physical properties of the drug substance, such as polymorphism and thermal stability.
Chromatographic Techniques: The Workhorses of Separation and Quantification
Chromatographic methods are indispensable for separating piperazine derivatives from complex mixtures, enabling both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the purity and assay determination of piperazine derivatives in the pharmaceutical industry.[2] Its versatility, robustness, and wide applicability make it the primary choice for quality control.
Causality Behind Experimental Choices:
Stationary Phase: A C18 reversed-phase column is the most common choice for the analysis of piperazine derivatives, offering good retention and separation based on hydrophobicity.[1]
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the aqueous phase is a critical parameter to control the ionization state of the basic piperazine nitrogens, thereby influencing retention and peak shape. The addition of a small amount of a tertiary amine, like diethylamine, to the mobile phase can improve peak symmetry by masking residual silanol groups on the stationary phase that can interact with the basic analytes.[3]
Detection: UV detection is widely used, but since the basic piperazine scaffold lacks a strong chromophore, derivatization is often necessary for trace analysis.[3][4] Derivatizing agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the piperazine nitrogens to form a UV-active derivative, significantly enhancing sensitivity.[3] A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.[4]
Experimental Protocol: HPLC-UV for Impurity Profiling (with Derivatization) [3]
Derivatization Reagent Preparation: Prepare a solution of NBD-Cl in a suitable organic solvent (e.g., acetonitrile).
Sample Preparation:
Accurately weigh the piperazine derivative sample.
Dissolve the sample in a diluent.
Add the derivatization reagent and allow the reaction to proceed under controlled temperature and time.
Validation: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. For this method, an LOD of 30 ppm and an LOQ of 90 ppm were achieved.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and thermally stable piperazine derivatives. It is particularly useful in forensic analysis for identifying "legal highs" and in profiling impurities that are amenable to gas chromatography.[2][4]
Causality Behind Experimental Choices:
Derivatization: Many piperazine derivatives are not sufficiently volatile for GC analysis. Derivatization with silylating or acylating agents is often required to increase their volatility and improve their chromatographic behavior.[1]
Column: A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-17), is often used to achieve good separation of various piperazine derivatives and related impurities.[5]
Mass Spectrometry Detection: The mass spectrometer provides highly specific identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. This is invaluable for structural confirmation of known compounds and for the tentative identification of unknown impurities.[2][4]
Experimental Protocol: GC-MS for Qualitative Analysis [1]
Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile.
GC Conditions:
Column: 5% phenyl/95% methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Injector Temperature: 250°C
Oven Program: Initial temperature of 100°C held for 1 minute, then ramped to 180°C at 12°C/min and held for 2 minutes, then ramped to 200°C at 10°C/min and held for 5 minutes.[1]
Carrier Gas: Helium
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Range: m/z 40-550
Comparative Summary: HPLC vs. GC-MS
Feature
HPLC
GC-MS
Applicability
Wide range of piperazine derivatives, including non-volatile and thermally labile compounds.
Volatile and thermally stable derivatives (often requires derivatization).
Primary Use
Quantitative analysis (assay and impurities).
Qualitative analysis and identification, quantification of volatile impurities.
Sensitivity
Good, can be enhanced with derivatization for UV detection. LC-MS offers higher sensitivity.
Excellent, especially in selected ion monitoring (SIM) mode.
Specificity
Good with UV-Vis (PDA), excellent with MS detection.
Excellent due to mass spectral fragmentation patterns.
Cost & Complexity
Generally lower cost and less complex than GC-MS.
Higher initial investment and operational complexity.
Spectroscopic methods provide detailed information about the molecular structure of piperazine derivatives, which is essential for the identification of new compounds and the confirmation of existing ones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in a molecule.
Causality Behind Experimental Choices:
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For piperazine derivatives, the signals for the methylene protons on the piperazine ring are of particular interest and can be complex due to conformational dynamics.[6]
¹³C NMR: Shows the number of non-equivalent carbons and their chemical environment. This is particularly useful for confirming the carbon skeleton of the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
Quantitative NMR (qNMR): qNMR is a primary analytical method that can be used for the accurate determination of the purity of a substance without the need for a specific reference standard of the analyte.[7][8] The signal intensity is directly proportional to the number of nuclei, allowing for a direct comparison to a certified internal standard.[8]
Experimental Protocol: ¹H NMR for Structural Characterization [3]
Sample Preparation: Dissolve 5-10 mg of the piperazine derivative in a suitable deuterated solvent (e.g., DMSO-d₆).
Data Acquisition:
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
Reference the spectrum to the residual solvent peak.
Data Analysis:
Integrate the signals to determine the relative number of protons.
Analyze the chemical shifts and coupling constants to deduce the structure.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a highly powerful tool for both separation and identification.
Causality Behind Experimental Choices:
Ionization Technique: Electrospray ionization (ESI) is commonly used for LC-MS analysis of piperazine derivatives as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) is used in GC-MS and results in more extensive fragmentation, providing a characteristic "fingerprint" for a compound.
Fragmentation Analysis: The fragmentation patterns of piperazine derivatives are often predictable. Common fragmentation pathways involve cleavage of the bonds to the nitrogen atoms and within the piperazine ring, providing valuable structural clues.[2][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. While not as powerful as NMR or MS for complete structural elucidation, it is a quick and simple technique for confirming the presence of key functional groups and for identifying polymorphs.[3][7]
Key Vibrational Bands for Piperazine Derivatives:
N-H Stretch: For secondary amines, this appears as a weak to medium band in the 3300-3500 cm⁻¹ region.
C-H Stretch: Aliphatic C-H stretches appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.
C-N Stretch: These bands are typically found in the 1020-1250 cm⁻¹ region.
Aromatic C=C Bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region can indicate the substitution pattern on an aromatic ring.
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the solid-state properties of piperazine derivatives, particularly for pharmaceutical salts and cocrystals.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to study polymorphism.[9] The melting point of a pure, crystalline substance is a sharp endothermic event.[10] The presence of impurities will typically lower and broaden the melting endotherm.
Experimental Protocol: DSC for Melting Point Determination [9]
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
Instrument Conditions:
Heating Rate: A typical heating rate is 10 °C/min.[9]
Temperature Range: Scan from ambient temperature to a temperature well above the expected melting point.
Atmosphere: Typically under a nitrogen purge.
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting event.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a compound, to quantify the amount of residual solvent or water, and to study decomposition pathways.[9] For piperazine derivatives, TGA can be used to assess their stability at elevated temperatures, which is important for manufacturing and storage.[11][12]
Experimental Protocol: TGA for Thermal Stability [9]
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
Instrument Conditions:
Heating Rate: A typical heating rate is 10 °C/min.[9]
Temperature Range: Scan from ambient temperature to a temperature at which complete decomposition is expected.
Atmosphere: Typically under a nitrogen purge.
Data Analysis: The TGA thermogram shows the percentage of weight loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.
Authoritative Grounding: Pharmacopoeial Methods
For pharmaceutical applications, adherence to pharmacopoeial standards is mandatory. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for many piperazine derivatives, such as piperazine citrate.[6][13][14]
The USP monograph for Piperazine Citrate, for instance, includes tests for identification (including infrared absorption), assay (titration with perchloric acid), and purity (including limits for primary amines and ammonia).[13] The EP monograph has similar requirements, including identification by IR and TLC, and an assay by titration.[14] These methods represent the regulatory standard for quality control. The traditional assay method for piperazine in many pharmacopoeias is a non-specific titration.
Visualizing the Workflow
A typical analytical workflow for the comprehensive characterization of a new piperazine derivative would involve a combination of these techniques in a logical sequence.
Caption: A typical analytical workflow for characterizing a new piperazine derivative.
Conclusion
The analytical characterization of piperazine derivatives requires a multi-faceted approach, leveraging the strengths of various techniques to build a comprehensive profile of the molecule. Chromatographic methods like HPLC and GC-MS are essential for separation and quantification, while spectroscopic techniques such as NMR, MS, and FT-IR are indispensable for structural elucidation. Thermal analysis provides critical information on the solid-state properties of these compounds. By understanding the principles and applications of each of these methods, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of piperazine-based pharmaceuticals. This guide serves as a foundational resource, grounded in scientific principles and authoritative standards, to aid in the robust analytical characterization of this important class of compounds.
References
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
Reddy, P. R., & Reddy, K. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 93, 27-44. Retrieved from [Link]
Raj, S., Kumari, K. S., & Bhaskar, B. V. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry An Indian Journal, 10(7), 453-457. Retrieved from [Link]
U.S. Pharmacopeia. (2006).
Chalmers University of Technology. (2022). Application of amorphous classification system and glass forming ability. Retrieved from [Link]
Wurm, F. R., & Ritter, H. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1583. Retrieved from [Link]
Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(14), 8641–8647. Retrieved from [Link]
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2011). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 1-10.
Çelik, S., Ceylan, Ü., & Alpaslan, Y. B. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 48(3), 488-510. Retrieved from [Link]
European Directorate for the Quality of Medicines & HealthCare. (n.d.). PIPERAZINE CITRATE CRS. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Piperazine Citrate. PubChem Compound Database. Retrieved from [Link]
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
Woźniak, M. K., & Wiergowski, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3349. Retrieved from [Link]
Diehl, B. W. K. (2013). Quantitative NMR Spectroscopy in Pharmaceutical R&D. American Pharmaceutical Review, 16(5), 18-23. Retrieved from [Link]
Zhang, Y., Wang, J., Zhang, J., Zhang, Y., & Zhang, J. (2020). Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal. Journal of Chemical & Engineering Data, 65(8), 4068–4075. Retrieved from [Link]
A Senior Application Scientist's Guide to Evaluating the Drug-like Properties of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate Analogs
Introduction: The Strategic Imperative of Early ADME Assessment In the landscape of modern drug discovery, the identification of a potent, target-engaging molecule is merely the opening chapter. The narrative of a succes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Imperative of Early ADME Assessment
In the landscape of modern drug discovery, the identification of a potent, target-engaging molecule is merely the opening chapter. The narrative of a successful drug is equally, if not more importantly, defined by its journey through the body—a discipline formally known as pharmacokinetics. The core scaffold, Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate, presents a compelling starting point for medicinal chemists. It marries the furan ring, a versatile aromatic heterocycle known for its diverse pharmacological activities, with the piperazine moiety, a privileged structure in medicinal chemistry that often imparts favorable pharmacokinetic properties.[1][2][3][4] The piperazine ring, in particular, can enhance water solubility and offers synthetic handles for modulating properties.[5][6]
However, the path from a promising "hit" to a viable clinical candidate is fraught with attrition, much of which is attributable to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[7][8] Therefore, a rigorous, early-stage evaluation of the drug-like characteristics of any analog series is not just a procedural step; it is a critical, de-risking strategy. This guide provides a comprehensive framework for assessing the key ADME-related properties of novel Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate analogs, blending theoretical principles with actionable experimental protocols. Our objective is to empower research teams to make informed, data-driven decisions, prioritizing compounds with the highest probability of success in downstream development.[9][10]
Pillar 1: Foundational Principles of "Drug-Likeness"
Before embarking on experimental assays, it is crucial to establish a theoretical framework. The concept of "drug-likeness" is a multi-faceted assessment of a compound's physicochemical properties that correlate with its potential to become an orally bioavailable drug.
Lipinski's Rule of Five: An Empirical Guideline
Christopher Lipinski's "Rule of Five" (Ro5) serves as a foundational filter for predicting oral bioavailability.[11][12][13] It posits that poor absorption or permeation is more likely when a molecule violates two or more of the following criteria:
While a valuable guide, the Ro5 is not an absolute law; many successful drugs, particularly natural products, are exceptions.[13] It is best used as a flag for potential liabilities in early-stage discovery.
Key Physicochemical & ADME Properties for Evaluation
Our evaluation will focus on a core set of properties that collectively build a profile of a compound's likely in vivo behavior:
Lipophilicity (LogP/LogD): This parameter measures a compound's distribution between an oily (n-octanol) and an aqueous phase.[14][15] It is a critical determinant of solubility, permeability, plasma protein binding, and even promiscuity towards off-targets. An optimal LogP for oral drugs is often considered to be in the range of 1 to 3.[16]
Aqueous Solubility: A compound must be in solution to be absorbed. Poor solubility is a major hurdle for oral drug development, impacting bioavailability and complicating formulation.
Membrane Permeability: The ability of a compound to passively diffuse across the lipid bilayers of the intestinal wall is a prerequisite for oral absorption.
Metabolic Stability: The susceptibility of a compound to metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver, dictates its half-life and potential for drug-drug interactions.[17]
Cytotoxicity: An early assessment of a compound's general toxicity to cells is essential for gauging its therapeutic window.
Pillar 2: A Validated Workflow for Property Assessment
A tiered, systematic approach to property evaluation ensures that resources are focused on the most promising candidates. The following workflow represents a robust and efficient screening cascade.
Caption: Tiered workflow for evaluating drug-like properties.
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of your data hinges on the robustness of your experimental design. Each protocol described here includes internal controls to ensure self-validation.
Protocol 1: Lipophilicity (LogP) Determination via Shake-Flask Method
This method remains the "gold standard" for empirical LogP measurement.[18]
Causality: We directly measure the partitioning of the analyte between two immiscible phases, providing a definitive value for its lipophilicity under specific conditions. Computational models are useful for high-throughput screening, but experimental validation is critical for lead candidates.[19]
Methodology:
Preparation: Prepare saturated solutions of n-octanol in water and water in n-octanol to serve as the two phases.
Dissolution: Dissolve a known amount of the test compound in one of the phases (typically the one in which it is more soluble).
Partitioning: Add an equal volume of the second phase to the first. The mixture is shaken vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[20]
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]
Self-Validation: Run a standard compound with a known LogP value (e.g., Testosterone) in parallel to validate the experimental setup and analytical quantification.
PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across the gastrointestinal tract.[21]
Causality: This assay isolates the physicochemical process of passive diffusion, a primary mechanism of absorption for many oral drugs. By using a synthetic membrane, it provides a rapid and cost-effective alternative to cell-based assays like Caco-2 for initial screening.[22]
Caption: Experimental workflow for the PAMPA assay.
Methodology:
Membrane Preparation: A filter-bottom 96-well microplate (Donor Plate) is coated with a solution of a lipid (e.g., 1% lecithin) in an organic solvent (e.g., dodecane).[22]
Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM).[21]
Assay Setup: An acceptor 96-well plate is filled with buffer. The lipid-coated donor plate, containing the test compounds, is placed on top of the acceptor plate, creating a "sandwich".
Incubation: The plate sandwich is incubated for a defined period (e.g., 5-16 hours) at room temperature to allow the compounds to permeate from the donor to the acceptor compartment.[21][23]
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
Data Analysis: The effective permeability (Pe) is calculated based on the final concentrations and assay parameters.
Self-Validation: Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds on every plate. A membrane integrity marker like Lucifer Yellow should also be used to check for leaks in the artificial membrane.[21]
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to Phase I metabolism.[17]
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes, the primary drivers of drug metabolism. By incubating a compound with HLMs and an essential cofactor (NADPH), we can simulate and quantify its metabolic clearance.[24][25]
Methodology:
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.4-0.5 mg/mL protein), and the test compound (e.g., 1-2 µM).[24]
Reaction Initiation: Pre-incubate the mixture at 37°C. The metabolic reaction is initiated by adding a solution of the cofactor NADPH.
Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[25]
Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
Data Analysis: The percentage of compound remaining is plotted against time. The natural logarithm of this percentage versus time gives a slope (k), from which the half-life (T½) and intrinsic clearance (CLint) are calculated.
Self-Validation: Each assay plate must include positive control compounds with known metabolic fates: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Diazepam).[26] Additionally, a negative control incubation is run for each test compound without the NADPH cofactor to control for non-enzymatic degradation.[17]
Protocol 4: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[27]
Causality: Viable cells with active mitochondria contain reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[27] The amount of formazan produced is proportional to the number of living cells, allowing us to quantify the cytotoxic effect of a compound.
Methodology:
Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[28]
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified duration (e.g., 48-72 hours).[28]
MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 1-4 hours at 37°C.[29]
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[28][29]
Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.
Data Analysis: Plot the percentage of cell viability against the compound concentration. The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is determined from this curve.
Self-Validation: Include wells with untreated cells (negative control, 100% viability) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
Comparative Analysis of Hypothetical Analogs
To illustrate the application of these protocols, let's consider the parent compound, Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate (Compound 1), and three hypothetical analogs with minor structural modifications designed to probe structure-property relationships.
Compound 1 (Parent): The core scaffold.
Analog A: Introduction of a hydroxyl group on the furan ring to increase polarity.
Analog B: Replacement of the furan with a more lipophilic thiophene ring.
Analog C: Removal of the bulky tert-butyl group (Boc-deprotection) to expose a secondary amine, increasing basicity and polarity.
Table 1: Comparative Drug-Like Property Profile of Hypothetical Analogs
Compound
Modification
MW
Calc. LogP
PAMPA Pe (10⁻⁶ cm/s)
HLM T½ (min)
MTT IC₅₀ (µM) [HepG2]
Ro5 Violations
1 (Parent)
-
252.31
2.1
15.2
45
> 50
0
Analog A
Furan-OH
268.31
1.5
8.1
55
> 50
0
Analog B
Furan → Thiophene
268.38
2.5
18.5
22
42
0
Analog C
Boc-deprotected
152.19
0.8
2.3
> 60
> 50
0
Interpretation of Results
Compound 1 (Parent): Exhibits a balanced profile. Its LogP is within the ideal range, and it shows good permeability and moderate metabolic stability. The lack of cytotoxicity is a positive sign. This serves as a solid benchmark.
Analog A (Furan-OH): As predicted, adding a hydroxyl group decreased the LogP and, consequently, the permeability. The slight increase in metabolic stability might be due to the electronic effect of the new group. While less permeable, its higher polarity could be beneficial for solubility (an assay we would run in Tier 2).
Analog B (Thiophene): Replacing the furan with thiophene increased lipophilicity (LogP) and permeability. However, this came at a significant cost: metabolic stability was halved. Thiophene rings can be susceptible to oxidation, suggesting a potential metabolic liability. It also shows a hint of cytotoxicity, which warrants further investigation.
Analog C (Boc-deprotected): Removing the lipophilic Boc group drastically lowered the LogP and permeability. The exposed basic nitrogen would likely make this compound highly soluble but unable to efficiently cross membranes via passive diffusion. Its high metabolic stability is expected, as the primary sites of metabolism may have been on the Boc group itself.
Conclusion and Strategic Next Steps
This systematic evaluation reveals that while all analogs are compliant with the Rule of Five, their drug-like properties diverge significantly.
Prioritize:Compound 1 (Parent) remains the most well-rounded candidate for further exploration.
Investigate Further:Analog A should not be discarded. A thermodynamic solubility test is required; if solubility is significantly improved over the parent, its moderate permeability might be acceptable.
De-prioritize/Redesign:Analog B presents a clear metabolic liability. A redesign would be necessary to block the site of metabolism on the thiophene ring. Analog C has poor permeability, making it a poor candidate for oral delivery unless an active transport mechanism can be exploited.
This guide demonstrates a robust, multi-pillar strategy for the early assessment of drug-like properties. By integrating theoretical calculations with a tiered system of self-validating in vitro assays, research teams can efficiently analyze structure-property relationships, kill compounds with fatal flaws early, and confidently advance those with the optimal profile for in vivo success.
References
Firth, D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
GARDP Revive. (n.d.). Lipinski's Rule of 5. [Link]
BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies. [Link]
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
Navigating the Safe Handling of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate: A Comprehensive Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with co...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds of emerging significance like Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate. This guide provides a detailed protocol for the requisite personal protective equipment (PPE) and disposal procedures for this compound, grounding every recommendation in the principles of chemical safety and risk mitigation. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your laboratory environment.
Understanding the Hazard Profile: A Synthesis of Structural Analogs
While a specific Safety Data Sheet (SDS) for Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate may not be readily available, a thorough understanding of its constituent structural motifs—a piperazine ring, a furan moiety, and a tert-butyl carboxylate protecting group—provides a robust framework for assessing its potential hazards.
Piperazine Derivatives: The piperazine core is a common scaffold in pharmacologically active compounds. However, piperazine and its derivatives can cause skin and eye irritation, and in some cases, respiratory sensitization.[1][2][3][4] Certain derivatives are also suspected of reproductive toxicity.[2]
Furan Moiety: Furan is a volatile and highly flammable heterocyclic compound.[5] It is known to form explosive peroxides upon exposure to air and is classified as a potential carcinogen.[5] Its vapors can also be narcotic.[5]
Tert-butyl Carboxylate Group: This bulky protecting group is generally considered to be of low reactivity. However, compounds containing this group can still cause skin and eye irritation.[6][7]
Based on this analysis, it is prudent to treat Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate as a compound that is potentially irritating to the skin, eyes, and respiratory system, and to take precautions against potential flammability and peroxide formation.
Essential Personal Protective Equipment: A Multi-layered Defense
A risk-based approach to PPE selection is paramount. The following table outlines the minimum required PPE for handling Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate, with explanations rooted in the compound's anticipated hazard profile.
PPE Component
Specifications
Rationale for Use
Eye and Face Protection
Safety glasses with side shields (minimum); Chemical splash goggles and a face shield (recommended for larger quantities or splash-prone procedures).
Protects against accidental splashes of the compound, which may cause serious eye irritation.[1][3][4][8]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves frequently and immediately if contaminated, torn, or punctured.
Prevents skin contact, which can lead to irritation.[3][4][8] Double gloving is recommended for enhanced protection.[9]
Body Protection
Laboratory coat (fully buttoned). For larger scale operations, a chemical-resistant apron or coveralls should be considered.
Protects skin and personal clothing from contamination.[7][8]
Respiratory Protection
Use in a well-ventilated area or a certified chemical fume hood is mandatory. For situations where ventilation is inadequate or when handling powders, a NIOSH-approved respirator with an appropriate cartridge may be necessary.
Minimizes inhalation of dust or vapors, which may cause respiratory tract irritation.[1][3][4][8]
Procedural Guidance for Safe Handling and Disposal
Adherence to standardized laboratory procedures is the bedrock of a safe research environment. The following step-by-step protocols for handling and disposal are designed to minimize exposure and mitigate risk.
Pre-Operational Workflow: Preparation is Key
A systematic approach to preparation can significantly reduce the likelihood of accidents.
Caption: Pre-operational workflow for handling Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate.
Step-by-Step Handling Protocol
Donning PPE: Before entering the designated work area, don all required PPE in the following order: lab coat, respiratory protection (if required), eye and face protection, and finally, gloves.
Working in a Controlled Environment: All handling of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
Avoiding Contamination: Use dedicated spatulas and glassware. Do not return any excess chemical to the original container.[8]
Immediate Spill Response: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10][11] For larger spills, evacuate the area and follow your institution's emergency procedures.
Doffing PPE: Upon completion of work, remove PPE in a manner that avoids self-contamination: remove gloves first, followed by the lab coat, eye and face protection, and finally, respiratory protection. Wash hands thoroughly with soap and water.[12]
Waste Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Caption: Workflow for the safe disposal of Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate waste.
Waste Segregation: Do not mix waste containing this compound with other waste streams.[6]
Containerization: All waste, both solid and liquid, must be collected in clearly labeled, sealed, and appropriate containers.[6][10] The label should include the full chemical name and associated hazards.
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2]
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.[3][6] Do not pour any waste down the drain.[7][11]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate into your research endeavors, fostering a culture of safety and scientific excellence.
References
NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: tert-Butanol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). tert-Butyl piperazine-1-carboxylate. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Frontiers in Chemistry. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
Respirex International. (n.d.). PPE FOR CBRN INCIDENTS. Retrieved from [Link]
DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. Retrieved from [Link]
United States Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]